TYB4 protein
Description
Historical Context of TYB4 Protein Discovery
Thymosin beta-4 was initially perceived as a thymic hormone after its extraction from bovine thymus tissue. researchgate.net However, this understanding shifted significantly with the discovery that it forms a 1:1 complex with G (globular) actin and is present at high concentrations in a wide range of mammalian cell types. researchgate.netwikipedia.org This finding revealed its prominent role in regulating actin polymerization, a fundamental process in cell morphology and motility. wikipedia.orguniprot.org Early research defined its molecular and biological properties, similar to how the discovery of transthyretin (originally thyroxine-binding prealbumin) in the 1950s led to the understanding of its role in binding thyroid hormone. nih.gov The identification of TYB4's interaction with actin marked a pivotal moment in understanding its cellular function beyond the immune system.
Overview of this compound in Biological Systems
This compound is a major G-actin sequestering molecule in eukaryotic cells. researchgate.netfigshare.com It binds to actin monomers, thereby inhibiting their polymerization into filamentous actin (F-actin). wikipedia.orguniprot.orguniprot.org This sequestration maintains a pool of G-actin monomers available for rapid polymerization when needed for cellular processes like migration and changes in cell shape. wikipedia.orgplos.org The protein consists of 43 amino acids in humans and has a molecular weight of approximately 4921 g/mol . wikipedia.org The sequence LKKTET, starting at residue 17, is highly conserved among beta-thymosins and is often referred to as the actin-binding motif, although the entire sequence interacts with actin. wikipedia.org
Beyond its well-established role in actin dynamics, TYB4 is involved in a variety of other biological processes. These include cell proliferation, migration, differentiation, angiogenesis, wound healing, and regulation of inflammatory responses. researchgate.netwikipedia.orgresearchgate.net It has been shown to promote the migration of endothelial cells and enhance the attachment and spreading of these cells on matrix components. researchgate.net TYB4 can also be cross-linked to proteins like fibrin (B1330869) and collagen by tissue transglutaminase, suggesting a mechanism to increase its local concentration at sites of tissue damage. researchgate.net
Significance of this compound in Contemporary Biological Research
This compound holds significant importance in contemporary biological research due to its multifaceted roles in cellular processes relevant to tissue repair, regeneration, and disease. Its ability to promote angiogenesis, enhance cell migration, and exert anti-inflammatory and anti-apoptotic effects has made it a subject of intense investigation for potential therapeutic applications. researchgate.netplos.orgresearchgate.netnih.gov
Research highlights the involvement of TYB4 in cardiac repair and regeneration. Studies have shown that TYB4 treatment can lead to the upregulation of proteins like ILK and Akt in the heart, enhancing myocyte survival and improving cardiac function after injury. researchgate.netplos.org It is also being investigated as a potential neuroprotective and neurorestorative candidate for conditions like traumatic brain injury, where it may reduce neuronal apoptosis and improve functional recovery. researchgate.netresearchgate.net
Furthermore, TYB4's influence on cell proliferation and differentiation is being explored in various contexts, including its ability to enhance the proliferation of mesenchymal stem cells and promote the maturation of oligodendrocyte progenitor cells. nih.gov Its role in regulating signaling pathways such as NF-κB, PI3K/Akt, and TGF-β underscores its broad impact on cellular behavior and its relevance in understanding disease mechanisms. plos.orgnih.gov
Research Findings on this compound Activity:
| Biological Process | Observed Effect of TYB4 | Relevant Findings |
| Actin Polymerization | Inhibits by sequestering G-actin monomers. | Forms a 1:1 complex with G-actin. researchgate.netwikipedia.org Maintains a pool of monomers for rapid polymerization. wikipedia.orgplos.org |
| Cell Migration | Promotes migration of various cell types, including endothelial cells. | Enhances attachment and spreading of endothelial cells. researchgate.net Involved in regulation of cell migration. uniprot.org |
| Angiogenesis | Promotes the formation of new blood vessels. | Stimulates proliferation and migration of endothelial cells and formation of capillary-like structures. nih.gov Pro-angiogenic effects observed. researchgate.net |
| Wound Healing | Contributes to tissue repair processes. | Promotes complete and faster corneal healing in animal models. researchgate.net May contribute to wound healing at sites of tissue damage. researchgate.net |
| Anti-inflammatory Effects | Modulates inflammatory responses. | Inhibits NF-κB activation. plos.orgnih.gov Ameliorates inflammatory damage by regulating NF-κB and Toll-like receptor pathways. nih.gov |
| Anti-apoptotic Effects | Reduces cell death. | Alleviates tubular epithelial cell apoptosis. nih.gov Prevents nucleus pulposus cell apoptosis. nih.gov Decreases apoptosis by increasing antiapoptotic proteins. nih.gov |
| Cell Proliferation & Differentiation | Enhances proliferation of certain cell types and promotes differentiation. | Enhances proliferation of mesenchymal stem cells and oligodendrocyte progenitor cells. nih.gov Promotes differentiation of cardiac progenitor cells. nih.gov |
| Cardiac Function | Improves function after injury. | Enhances myocyte survival and improves cardiac function after myocardial infarction in mice. researchgate.netplos.org |
| Neuroprotection/Neurorestoration | Shows potential in protecting and restoring neural tissue. | Reduces apoptosis of neural progenitor cells. researchgate.net Reduces cortical lesion volume and improves functional recovery in TBI animal models. researchgate.net |
Research Gaps and Emerging Avenues in this compound Studies
Despite significant progress, several research gaps and emerging avenues exist in this compound studies. While its role in actin sequestration is well-established, the precise structural basis for its biological function and the detailed mechanisms by which it influences various signaling pathways are still under investigation. researchgate.netplos.orgnih.gov
The increasing evidence for extracellular functions of TYB4 presents an emerging avenue of research. researchgate.net Understanding how secreted TYB4 interacts with the extracellular matrix and cell surface receptors to exert its effects is crucial. The potential for TYB4-derived peptides to mimic or enhance the activities of the full-length protein is also an area of active exploration. researchgate.net
Further research is needed to fully elucidate the dynamic regulation of TYB4 expression and localization in different physiological and pathological conditions. nih.gov Investigating its interaction with other proteins and molecules in diverse cellular contexts will provide a more comprehensive understanding of its biological roles. researchgate.netplos.org
The potential of TYB4 as a diagnostic or prognostic marker in certain diseases, such as acute myocardial infarction, is an emerging area. nih.gov Studies have shown elevated levels of TYB4 in patients with first-onset AMI, suggesting its potential utility in clinical settings. nih.gov
Finally, while animal models have provided valuable insights into TYB4's therapeutic potential, further research is required to translate these findings into effective clinical therapies. Identifying specific delivery methods and understanding potential off-target effects remain important considerations for future studies.
Properties
CAS No. |
148025-13-2 |
|---|---|
Molecular Formula |
C6H8N2S2 |
Synonyms |
TYB4 protein |
Origin of Product |
United States |
Genetic and Transcriptional Landscape of Tyb4 Protein
TMSB4X Gene: Locus and Genomic Organization
The human TMSB4X gene is located on the X chromosome, specifically at band Xp22.2. wikipedia.orgnih.gov Its genomic coordinates on the GRCh38/hg38 assembly are situated between approximately 12,975,110 and 12,977,227 base pairs on the forward strand. genecards.orgensembl.org The gene spans a relatively short region of the genome, approximately 2.1 kilobases. genecards.org TMSB4X is classified as a protein-coding gene. nih.govgenecards.org Analysis of its structure reveals the presence of introns distributed over its ~2 kb length. genecards.org The gene has been reported to have either 3 or 4 transcripts or splice variants, depending on the database or analysis. ensembl.orgproteinatlas.org The transcription start site is located approximately 72 base pairs upstream of the initiation codon. genecards.org
Transcriptional Regulation of TYB4 Protein Expression
The expression of the TMSB4X gene is subject to transcriptional regulation. aacrjournals.org Studies investigating the 5'-flanking region of the human TMSB4 gene have identified significant promoter activity within the region spanning from -437 to +29 base pairs relative to the transcription start site. genecards.org Notably, this region has been found to lack conventional TATA and CCAAT boxes, suggesting that TMSB4X transcription is initiated through alternative promoter elements. genecards.org
Promoter Elements and Transcription Factor Binding
The promoter region of TMSB4X contains various potential binding sites for transcription factors, indicating complex regulatory mechanisms. Identified transcription factor binding sites in the TMSB4X promoter include AP-1, ATF-2, c-Jun, NF-kappaB, NF-kappaB1, PPAR-gamma1, and PPAR-gamma2. genecards.org Additional transcription factors that have been associated with binding the TMSB4X promoter region include PRDM10, HDAC2, MGA, MTA1, MYC, NFIC, ZNF592, IKZF1, IRF4, SPI1, ZEB2, SMARCA4, PAX5, NRF1, HDGF, NR2F6, L3MBTL2, HDAC1, GMEB1, ARID1B, GABPB1, CREM, SMARCE1, ATF1, CTBP1, IKZF2, RNF2, CBX3, EED, ATF7, AFF1, CTCF, MEF2D, NR2F1, NR2C1, and BRD9. genecards.org The basic Helix-Loop-Helix (bHLH) transcription factor Hand1 has been identified as a direct regulator of TMSB4X, binding to upstream regulatory regions containing consensus Thing1 and E-Box sites. nih.gov Hand1 exhibits the capacity to both activate and repress TYB4 expression through its binding to canonical and non-canonical E-boxes. nih.gov Furthermore, Transforming Growth Factor Beta (TGFβ) has been shown to facilitate TYB4 expression, which is transcriptionally regulated via a novel cis-acting element (AGACAAAG) that interacts with Smad and T-cell factor/lymphoid enhancer factor (TCF/LEF). aacrjournals.org
Epigenetic Modulations of TMSB4X
Epigenetic mechanisms also contribute to the regulation of TMSB4X expression. Notably, the TMSB4X gene is known to escape X inactivation, a process that typically silences one of the two X chromosomes in females. wikipedia.orgnih.govgenecards.org This escape from inactivation contributes to its expression in both males and females. Complex epigenetic mechanisms have been observed in the context of certain conditions, such as glioma, where increased TMSB4X expression is noted. nih.gov Research has also indicated that hypomethylation of the thymosin beta4 promoter is associated with glucocorticoid therapy in patients experiencing acute-on-chronic hepatitis B-induced liver failure, suggesting that DNA methylation plays a role in its epigenetic regulation. nih.gov
This compound Gene Expression Patterns Across Tissues and Cell Types
The TMSB4X gene exhibits widespread expression across a broad spectrum of tissues and cell types throughout the human body. wikipedia.orgnih.govgenecards.orggenecards.org According to the Human Protein Atlas, TMSB4X is detected in virtually all or a large number of analyzed samples. proteinatlas.org High levels of expression have been particularly noted in the spleen and lymph nodes. nih.gov Beyond these, TMSB4X expression has been observed in monocytes, stromal cells of the endometrium, ganglionic eminence, granulocytes, gallbladder, ventricular zone, appendix, right lung, upper lobe of the left lung, primordial germ cells in the gonad, corpus callosum, male germ line stem cells, mesendoderm, mesenchymal stem cells, induced pluripotent stem (iPS) cell lines, various primary cells (including natural killer cells, T-cells, foreskin melanocytes, CD14-positive monocytes, B cells, foreskin fibroblasts, trophoblast cells, and endothelial cells of the umbilical vein), and stem cells (such as H1-hESC and neural stem progenitor cells). wikipedia.orggenecards.orggenecards.org Expression is also detected in diverse tissues including the adrenal gland, stomach, small intestine, psoas muscle, pancreas, and large intestine. genecards.org Single-cell RNA sequencing data further supports its broad expression profile, highlighting its presence in specific cell types like Langerhans cells and Hofbauer cells, where its expression is notably enhanced. proteinatlas.org Studies in the mouse model (Mus musculus) show Tmsb4x expression in tissues such as the adult bladder, CNS E18, central nervous system, embryo mesenchyme, eye, heart and pericardium, and tooth. nih.govnih.gov
A summary of TMSB4X RNA expression across various tissues is presented in the following table based on data from the Human Protein Atlas proteinatlas.org:
| Tissue Category | RNA Distribution Category | Tau Specificity Score |
| All Analyzed Tissues | Detected in all | 0.15 |
Note: The Tau specificity score ranges from 0 (identical expression across all tissues) to 1 (expression in a single tissue). proteinatlas.org
Evolutionary Conservation of TMSB4X Gene and this compound Orthologs
The TMSB4X gene and its encoded this compound are highly conserved throughout evolution, with orthologs identified in a wide range of species, including Mus musculus (mouse) and Rattus norvegicus (rat), where the gene is also named Tmsb4x. nih.govnih.govzfin.orgalliancegenome.org In humans, TMSB4X has a paralog, TMSB4Y, located on the Y chromosome. wikipedia.orgnih.govgenecards.orggenecards.org Comparative genomic analysis, including sequence comparisons and examination of gene structure such as exon sizes and intron phases, provides compelling evidence for this paralogy and their shared evolutionary origin. sanger.ac.uk A key indicator of the protein's conservation is the sequence motif LKKTET, which begins at residue 17 of the human thymosin beta-4 sequence. This motif is strongly conserved across beta-thymosins and is recognized as a crucial actin-binding region. wikipedia.org The high degree of protein sequence conservation is further highlighted by databases like UniProtKB, which lists numerous orthologs for human this compound. ensembl.orguniprot.org
Molecular Architecture and Domain Analysis of Tyb4 Protein
Primary Structure and Amino Acid Composition of TYB4 Protein
Thymosin beta-4 is characterized by its relatively small size. The human form of the protein typically consists of 43 or 44 amino acids, with a molecular weight of approximately 4.9 kDa nih.govuni.luresearchgate.netpeptidesciences.comptglab.com. The amino acid sequence of human Thymosin beta-4 is well-defined. nih.govuni.luresearchgate.netpeptidesciences.com
The primary sequence dictates the protein's identity and is the foundation for its higher-order structure and interactions. While a detailed percentage composition of each amino acid across different species might vary, the human sequence provides a specific example of its composition.
Here is the amino acid sequence of human Thymosin beta-4:
| Position | Amino Acid (Single Letter) | Amino Acid (Three Letter) |
| 1 | M | Met |
| 2 | S | Ser |
| 3 | D | Asp |
| 4 | K | Lys |
| 5 | P | Pro |
| 6 | D | Asp |
| 7 | M | Met |
| 8 | A | Ala |
| 9 | E | Glu |
| 10 | I | Ile |
| 11 | E | Glu |
| 12 | K | Lys |
| 13 | F | Phe |
| 14 | D | Asp |
| 15 | K | Lys |
| 16 | S | Ser |
| 17 | K | Lys |
| 18 | L | Leu |
| 19 | K | Lys |
| 20 | K | Lys |
| 21 | T | Thr |
| 22 | E | Glu |
| 23 | T | Thr |
| 24 | Q | Gln |
| 25 | E | Glu |
| 26 | K | Lys |
| 27 | N | Asn |
| 28 | P | Pro |
| 29 | L | Leu |
| 30 | P | Pro |
| 31 | S | Ser |
| 32 | K | Lys |
| 33 | E | Glu |
| 34 | T | Thr |
| 35 | I | Ile |
| 36 | E | Glu |
| 37 | Q | Gln |
| 38 | E | Glu |
| 39 | K | Lys |
| 40 | Q | Gln |
| 41 | A | Ala |
| 42 | G | Gly |
| 43 | E | Glu |
| 44 | S | Ser |
This sequence highlights the presence of various amino acids, including several charged residues (Lys, Asp, Glu) and proline residues, which can influence its structural flexibility.
Identification and Characterization of Functional Domains and Motifs within this compound
Thymosin beta-4's function is largely mediated by specific domains and motifs within its sequence. A key characteristic is its ability to bind to and sequester actin monomers (G-actin), thereby inhibiting actin polymerization nih.govnih.gov.
The actin-binding site of Thymosin beta-4 has been characterized. It includes a conserved hexapeptide motif, commonly found as LKKTET or LKHAET, which is crucial for interaction with actin. This motif forms a major contact site through electrostatic interactions with actin.
In addition to the hexapeptide motif, the non-conserved N-terminal segment preceding this motif also contributes to the inhibitory activity on actin polymerization, possibly through steric hindrance. The N-terminal region has also been implicated in mediating activities unrelated to actin, such as inducing deoxynucleotidyl transferase activity nih.gov.
Thymosin beta-4 contains a Whey Acidic Protein (WAP)-like (WH2) domain, which is known to be involved in actin binding nih.gov. This domain is a common module found in various actin-binding proteins.
Research using synthetic peptides corresponding to different parts of Thymosin beta-4 has shown that fragments containing the central actin-binding site can reproduce aspects of the native conformation and biological effects.
Structural Insights into this compound Conformation
The structural conformation of Thymosin beta-4 is notably flexible. In aqueous solutions, Thymosin beta-4 generally lacks a uniquely folded conformation and is considered to be mostly unstructured. However, studies using techniques like Nuclear Magnetic Resonance (NMR) have indicated that some preferential alpha-helical conformations can be observed in aqueous solutions, and it adopts a more ordered structure in certain solvent conditions.
Upon binding to G-actin, the conformation of Thymosin beta-4 is significantly affected. This induced fit mechanism is essential for its actin-sequestering function. While experimental data to fully verify computed structure models may be limited, computational approaches and homology modeling have provided insights into its potential structure and interactions peptidesciences.com. The flexibility of Thymosin beta-4 is likely important for its ability to bind to monomeric actin and prevent filament assembly.
Mutational Analysis and Functional Consequences of this compound Variants
Mutational analysis of Thymosin beta-4 has been instrumental in understanding the functional significance of specific amino acid residues and regions. Modifications or substitutions within the protein sequence can impact its interaction with actin and its downstream effects.
Studies involving chemically synthesized variants of full-length Thymosin beta-4 have characterized the actin binding site. Specific charged and hydrophobic residues within both the N-terminal part (residues 1-16) and the hexapeptide motif (residues 17-22) have been identified as participating in actin interaction.
The introduction of a glutamic acid at the third position within the conserved hexapeptide motif (converting LKHAET or LKKTET to LKEAET or LKETET) has been shown to alter the peptide's activity from inhibiting actin polymerization to stimulating F-actin formation. This highlights the critical role of specific amino acids within functional motifs in determining the protein's biological outcome.
Mutations can lead to variations in actin binding affinity and the ability to inhibit actin polymerization nih.gov. For example, certain mutations have been shown to result in very weak actin binding and a loss of the ability to inhibit actin polymerization nih.gov.
While comprehensive data on all possible mutations and their consequences is extensive, these studies on specific variants demonstrate how alterations in the primary structure can directly impact the protein's crucial interaction with actin and, consequently, cellular processes regulated by actin dynamics.
| Mutation (Example) | Location (Motif/Region) | Consequence on Actin Binding | Consequence on Actin Polymerization | Reference |
| Substitution in hexapeptide motif (e.g., creating LKEAET or LKETET) | Hexapeptide motif | Alters interaction | Converts inhibition to stimulation of F-actin formation | |
| Specific substitutions | Actin binding site (N-terminus and hexapeptide) | Affects interaction | Impacts inhibition | |
| Certain specific mutations | Not precisely specified in snippet, but related to actin binding site | Very weak binding | No inhibition | nih.gov |
This table illustrates how targeted modifications can reveal the functional importance of specific residues and regions within the Thymosin beta-4 protein.
Cellular Localization and Dynamic Trafficking of Tyb4 Protein
Cytoplasmic Distribution and Subcellular Compartmentalization of TYB4 Protein
This compound is predominantly found in the cytoplasm of mammalian cells, where its primary and historically recognized function is the sequestration of monomeric G-actin ptglab.comgenecards.orgresearchgate.netuniprot.orgnih.gov. This actin-binding property is crucial for regulating actin polymerization and thus influencing the dynamic organization of the cytoskeleton ptglab.comgenecards.orguniprot.orguniprot.orguniprot.orgsapient.bio.
Immunoreactivity studies have confirmed the widespread cytoplasmic distribution of TYB4 in various cell types, including HepG2 cells and resting macrophages researchgate.netnih.govplos.org. In HepG2 cells growing in complete medium, TYB4 was mainly localized in the cytoplasm, with some reactivity detected in the perinuclear region, closely associated with the nuclear membrane nih.gov. In resting macrophages, TYB4 immunoreactivity was found to be restricted to the cytoplasm researchgate.netplos.org.
While primarily cytoplasmic, TYB4's distribution can change in response to cellular conditions. For instance, in HepG2 cells subjected to serum starvation, TYB4's intracellular distribution shifted, being detected in both the cytoplasm and nucleoplasm nih.gov. This suggests a dynamic compartmentalization that responds to environmental cues. The high intracellular concentration of TYB4 in many cell types further underscores its significant role in regulating cytoplasmic actin dynamics genecards.org.
Nuclear Translocation Mechanisms and Functional Implications of this compound
Beyond its well-established cytoplasmic role, TYB4 has been observed in the nucleus, indicating a regulated translocation process researchgate.netnih.govplos.orgnih.govmdpi.com. The presence of TYB4 in the nucleus suggests additional functions beyond actin sequestration, potentially involving the regulation of gene transcription and other nuclear processes researchgate.netnih.govplos.orgnih.gov.
Active Transport Pathways of this compound to the Nucleus
The translocation of TYB4 into the nucleus is not solely due to passive diffusion, despite its small size (approximately 5 kDa) nih.govnih.govnih.govmdpi.com. Studies suggest that TYB4 is actively transported into the nucleus, a process that is regulated and likely involves specific transport mechanisms researchgate.netnih.govplos.org.
Research in HepG2 cells and through microinjection experiments in Xenopus laevis oocytes has provided evidence for TYB4's ability to cross the nuclear membrane nih.govplos.orgkaust.edu.sa. This translocation appears to be an active process, potentially requiring soluble cytoplasmic factors researchgate.netnih.govplos.org. One such factor suggested to be involved in the intranuclear transport of TYB4 is human MLH1, a protein known for its role in DNA mismatch repair and other cellular functions plos.orgnih.gov. Studies have shown that hMLH1 interacts with TYB4 and regulates its nuclear transport nih.gov. Reconstitution of hMLH1 in deficient cell lines resulted in strong expression and nuclear colocalization of TYB4, while hMLH1 mutants lacking a functional nuclear localization sequence led to cytoplasmic retention of both proteins nih.gov.
The nuclear envelope, punctuated by nuclear pore complexes (NPCs), regulates the exchange of molecules between the cytoplasm and the nucleus nih.govmdpi.comwikipedia.org. While small molecules can passively diffuse through NPCs, larger molecules, including many proteins, require active transport mediated by nuclear transport receptors like importins and exportins mdpi.comwikipedia.org. Although TYB4 is small, its regulated nuclear entry suggests interaction with this active transport machinery, possibly involving specific nuclear localization signals (NLS) or by associating with larger proteins that possess such signals mdpi.comwikipedia.org. The precise NLS within TYB4 and the specific importins involved warrant further investigation.
Regulation of Nuclear-Cytoplasmic Shuttling of this compound
The dynamic localization of TYB4 between the cytoplasm and nucleus indicates a regulated shuttling mechanism. This shuttling can be influenced by various cellular stimuli and conditions, such as serum starvation and other forms of cellular stress nih.govplos.orgkaust.edu.sa.
In HepG2 cells, serum starvation induced a shift in TYB4 localization from predominantly cytoplasmic to both cytoplasmic and nuclear compartments nih.gov. This nuclear translocation in response to stress has also been observed in Caco2 cells treated with different stress inducers like butyrate (B1204436) and DMSO, suggesting it may be a general cellular defensive mechanism kaust.edu.sa. The ability of TYB4 to change its localization according to external stimuli highlights the regulatory mechanisms governing its nuclear-cytoplasmic transport plos.org.
The interaction with proteins like hMLH1 also plays a regulatory role in TYB4's nuclear transport nih.gov. The presence or absence of functional hMLH1 can impact both the expression levels and the nuclear translocation of TYB4 nih.gov. This suggests that the regulation of TYB4 shuttling is integrated with other cellular pathways, including DNA repair and cell motility nih.gov.
Nuclear this compound Functionality and Interactions
Once inside the nucleus, TYB4 is believed to exert functions distinct from its cytoplasmic role in actin sequestration researchgate.netplos.org. While the precise nuclear functions are still being elucidated, evidence suggests involvement in gene transcription modulation and interaction with nuclear proteins researchgate.netnih.govplos.orgnih.gov.
In HepG2 cells, specific TYB4 labeling was observed within the nucleolus, a sub-compartment of the nucleus involved in ribosome biogenesis and other functions nih.govnih.gov. The presence of TYB4 in the nucleolus could be related to interactions with nucleolar actin or other nucleolar actin-binding proteins, potentially influencing the transcriptional activity of RNA polymerases nih.govnih.gov.
TYB4 has also been shown to interact with and regulate the nuclear translocation of other proteins, such as the NF-κB RelA/p65 subunit plos.orgnih.gov. TYB4 can block the nuclear translocation of RelA/p65, thereby inhibiting NF-κB activation and downstream inflammatory gene expression, such as IL-8 nih.gov. This function appears to be independent of TYB4's G-actin-binding properties nih.gov.
Furthermore, studies have identified interactions between TYB4 and focal adhesion proteins like PINCH-1 and ILK, which can sensitize NF-κB activity nih.gov. TYB4 has been shown to inhibit the sensitizing effects of these partners on NF-κB activity after TNF-α stimulation, suggesting a role for nuclear TYB4 in modulating inflammatory responses through complex protein interactions nih.gov.
Research has also linked TYB4 to nuclear proteins involved in DNA repair. As mentioned, hMLH1 interacts with TYB4 and influences its nuclear transport nih.gov. This interaction suggests a potential role for nuclear TYB4 in DNA repair pathways, possibly through its association with hMLH1 or other repair proteins nih.gov.
Table 1 summarizes some known nuclear interaction partners and potential functions of TYB4:
| Interaction Partner | Potential Nuclear Function | Supporting Evidence |
| Actin (Nucleolar) | Modulating RNA polymerase activity | Observed nucleolar localization and actin binding nih.govnih.gov |
| RelA/p65 (NF-κB) | Inhibiting nuclear translocation, modulating inflammation | Blocks RelA/p65 nuclear entry, inhibits IL-8 expression nih.gov |
| hMLH1 | Regulating nuclear transport, potential role in DNA repair | Interaction shown, regulates TYB4 nuclear entry nih.gov |
| PINCH-1, ILK | Modulating NF-κB activity in conjunction with these partners | Inhibits their sensitizing effects on NF-κB nih.gov |
Extracellular Presence and Secretion Mechanisms of this compound
Although primarily considered an intracellular protein, TYB4 has also been detected in the extracellular space, where it exhibits various paracrine effects nih.govuniprot.orgresearchgate.net. These extracellular functions include promoting angiogenesis, wound healing, and cell migration researchgate.netresearchgate.netnih.govnih.gov.
TYB4 has been found in the extracellular matrix and is considered a secreted protein researchgate.net. Studies using techniques like MALDI imaging mass spectrometry have detected TYB4 in the dermal region of skin, with a diffuse distribution over the extracellular matrix researchgate.net. It has also been found in biological fluids like blood plasma nih.govsapient.bio.
The mechanism by which TYB4, a small protein lacking a classical signal peptide, is secreted is not fully understood plos.org. However, its presence in the extracellular environment and documented paracrine activities indicate the existence of non-classical secretion pathways. The appearance of intracellular proteins like TYB4 in the extracellular space, particularly after injury, has also been noted, suggesting potential release mechanisms in response to cellular damage or stress plos.org. While the exact secretion mechanisms require further investigation, the extracellular presence of TYB4 is crucial for its roles in tissue repair and regeneration researchgate.netnih.govnih.gov.
Mitochondrial Localization and Role of this compound in Organelle Dynamics
While the cytoplasm and nucleus are the most well-documented locations for TYB4, some evidence suggests a potential association with mitochondria suba.live. Mitochondria are dynamic organelles involved in energy production, metabolism, and apoptosis mdpi.com. The localization of proteins to mitochondria is crucial for their function within these organelles mdpi.com.
Databases like SUBA5, which compiles subcellular localization data, list mitochondria as a potential location for TYB4 based on some evidence suba.live. However, the extent and functional significance of TYB4's mitochondrial localization are less characterized compared to its roles in the cytoplasm and nucleus.
Proteins localized to mitochondria can influence various aspects of organelle dynamics, including fusion, fission, and motility mdpi.com. They can also play roles in mitochondrial metabolism, protein import, and quality control mdpi.com. If TYB4 is indeed present in mitochondria, it could potentially influence these processes, perhaps through interactions with mitochondrial actin (if present) or other mitochondrial proteins.
Further research is needed to definitively confirm TYB4's presence in mitochondria and to elucidate its specific roles, if any, in mitochondrial dynamics or function. Techniques like high-resolution imaging and targeted proteomic analysis of isolated mitochondria could provide more clarity on this potential localization.
Table 2: Summary of TYB4 Subcellular Localization
| Cellular Compartment | Primary Role(s) | Evidence |
| Cytoplasm | G-actin sequestration, cytoskeleton regulation | Extensive immunolocalization, biochemical studies ptglab.comgenecards.orgresearchgate.netuniprot.orgnih.govuniprot.orguniprot.orgsapient.bionih.govplos.org |
| Nucleus | Gene transcription modulation, regulation of nuclear proteins, stress response | Observed nuclear translocation, interaction with nuclear proteins researchgate.netnih.govplos.orgnih.govmdpi.comnih.govkaust.edu.sanih.gov |
| Extracellular Space | Angiogenesis, wound healing, cell migration (paracrine effects) | Detection in extracellular matrix and fluids, functional studies researchgate.netresearchgate.netnih.govuniprot.orgsapient.bioresearchgate.netnih.gov |
| Mitochondria | Potential, role less characterized | Database entries suba.live |
Biochemical Functions and Molecular Mechanisms of Tyb4 Protein Activity
Actin Monomer Binding and Sequestering Properties of TYB4 Protein
A primary function of TYB4 is its ability to bind and sequester actin monomers (G-actin). summitpeptides.shopnih.govnih.govoutbreak.infofrontiersin.orguni-freiburg.dewikipedia.orgnih.govmdpi.com This interaction is typically in a 1:1 complex, effectively creating a reservoir of unpolymerized actin within the cell. nih.govwikipedia.orgnih.gov This sequestering activity is essential for maintaining a dynamic pool of G-actin that can be rapidly mobilized for actin filament assembly when needed for processes like cell movement and cytokinesis. wikipedia.orgnih.gov TYB4 has a moderate affinity for ATP-actin monomers, with a reported dissociation constant (Kd) of approximately 1 µM. nih.govmdpi.com
Detailed structural analysis has revealed that TYB4 interacts with actin monomers via a Wiscott-Aldrich syndrome protein homology domain 2 (WH2) motif. nih.govuni.lufrontiersin.org The structure of the TYB4:actin complex shows that TYB4 caps (B75204) both ends of the actin monomer, which prevents its incorporation into a growing actin filament. nih.govuni.lufrontiersin.orgsigmaaldrich.com Specific residues within TYB4, including a patch of hydrophobic residues in the N-terminal alpha-helix and lysine (B10760008) residues, are important for this interaction. nih.gov The binding site of TYB4 on actin has been characterized through mutational analysis and competition experiments with other actin-binding proteins. nih.govuni.lunih.gov
Inhibition of Actin Polymerization
By binding to G-actin monomers, TYB4 directly inhibits their polymerization into filamentous actin (F-actin). summitpeptides.shopnih.govoutbreak.infofrontiersin.orguni-freiburg.dewikipedia.orgnih.govmdpi.comasianjpr.com This sequestration prevents monomers from being added to the barbed ends of growing filaments. wikipedia.orgnih.govmdpi.com Studies involving the microinjection of synthetic TYB4 into living cells have demonstrated a dose-dependent depolymerization of actin filaments, leading to a diminution of stress fibers. asianjpr.com This highlights TYB4's potent regulatory effect on actin assembly within the cellular environment. asianjpr.com
At higher concentrations (above 20 µM), TYB4 has also been observed to exhibit weak cooperative binding to actin filaments, potentially interfering with lateral actin-actin contacts and influencing filament structure. nih.govmdpi.com This suggests a more complex role for TYB4 in regulating actin dynamics beyond simple monomer sequestration.
Regulation of Cytoskeletal Dynamics and Remodeling
The ability of TYB4 to control the G-actin pool and inhibit actin polymerization is fundamental to the regulation of cytoskeletal dynamics and remodeling. summitpeptides.shopnih.govoutbreak.infofrontiersin.orgwikipedia.org The actin cytoskeleton is a highly dynamic structure that undergoes constant assembly and disassembly, driving essential cellular processes such as cell migration, adhesion, and cytokinesis. By buffering the available G-actin, TYB4 ensures that actin polymerization can occur rapidly and efficiently at specific cellular locations in response to appropriate signals. wikipedia.orgnih.gov
Studies involving the overexpression of TYB4 in cells have shown adaptive responses in the cytoskeleton. nih.gov While short-term increases in TYB4 can lead to F-actin disassembly, prolonged overexpression results in a coordinated increase in total actin levels, maintaining a constant F-actin/G-actin ratio. nih.gov This adaptation also involves coordinated increases in other cytoskeletal and adhesion plaque proteins, such as myosin IIA, alpha-actinin, tropomyosin, talin, alpha5-integrin, and vinculin. nih.gov These findings underscore TYB4's involvement in the complex regulatory networks that govern cytoskeletal organization and cellular morphology. nih.gov
Direct Protein-Protein Interactions of this compound
Beyond its well-established interaction with actin monomers, TYB4 participates in protein-protein interaction networks that influence its diverse cellular functions. summitpeptides.shopnih.gov While TYB4 is largely unfolded in solution, its flexible structure may facilitate interactions with various molecular targets.
Identification of Novel Binding Partners
The identification of direct binding partners for TYB4, other than actin, is an ongoing area of research. Known proteins that interact with actin and compete with TYB4 for actin binding sites include profilin, gelsolin, DNase I, and vitamin D-binding protein (DBP). nih.govuni.lu These proteins represent indirect interaction partners in the context of actin regulation, as their binding to actin influences TYB4's availability to bind actin.
Protein-protein interaction databases and studies of interaction networks indicate that TYB4 is part of broader cellular interaction landscapes. summitpeptides.shopnih.govscbt.comwikipedia.orguni-freiburg.de While these resources suggest numerous potential interacting proteins based on experimental scores and associations, detailed biochemical characterization of novel, direct binding partners beyond the actin-related proteins is less extensively documented in the provided search results. The concept of interaction networks highlights the potential for TYB4 to influence or be influenced by a multitude of cellular proteins, even without direct physical binding.
Functional Consequences of this compound Interaction Networks
The protein interaction networks in which TYB4 participates contribute to its wide range of reported cellular activities, including cell proliferation, migration, and differentiation. summitpeptides.shopnih.govepa.govresearchgate.netwikipedia.org The dynamic interaction between TYB4, actin, and other actin-binding proteins is crucial for processes requiring rapid changes in cytoskeletal structure, such as cell motility. wikipedia.orgnih.gov
The interplay between TYB4 and proteins like profilin, which can dissociate actin from the TYB4:actin complex to promote polymerization at the barbed end, is a key regulatory point in actin dynamics. nih.govmdpi.com Competition with other actin-binding proteins like gelsolin and DNase I further illustrates how the functional consequences of TYB4 activity are modulated by the presence and activity of other proteins in the cellular environment. nih.govuni.lu The involvement of TYB4 in these interaction networks suggests that it may act as an integrative molecule linking the actin cytoskeleton to various signaling pathways.
Interaction with PINCH-1 and ILK
TYB4 interacts with the focal adhesion proteins PINCH-1 (Particularly Interesting New Cysteine-Histidine rich protein 1) and ILK (Integrin-Linked Kinase). nih.govresearchgate.net This interaction is significant in various cellular contexts, including the regulation of inflammation and cell survival pathways. nih.govresearchgate.net TYB4 forms a complex with PINCH-1 and ILK, which can influence downstream signaling. nih.govresearchgate.net For instance, in cardiomyocytes, this complex formation activates ILK/Akt signaling, contributing to the protection of heart muscle from injury following myocardial infarction. nih.govresearchgate.net Overexpression of TYB4 has been shown to attenuate the sensitizing effects of its partners, PINCH-1 and ILK, on NF-κB activation in response to TNF-α treatment, suggesting a role in modulating inflammatory responses. nih.gov Research indicates that TYB4 may recruit PINCH-1 and ILK to interfere with NF-κB function through their AR and/or LIM domains. nih.gov Studies utilizing co-immunoprecipitation have confirmed the interaction and formation of the PINCH-1-ILK-α-parvin (PIP) complex, which is significantly up-regulated in failing human heart tissues. nih.govplos.org TYB4 treatment has been observed to further enhance the levels of PIP components and Akt activation, while suppressing NF-κB activation and collagen expression, hallmarks of cardiac fibrosis. nih.gov
The interaction between TYB4, PINCH-1, and ILK can be summarized as follows:
| Interacting Proteins | Cellular Context | Observed Effect | Research Method |
|---|---|---|---|
| TYB4, PINCH-1, ILK | Cardiomyocytes | Activation of ILK/Akt signaling, heart protection | Complex formation study |
| TYB4, PINCH-1, ILK | TNF-α treated cells | Attenuation of sensitizing effects on NF-κB activation | Overexpression studies |
| TYB4, PINCH-1, ILK, α-parvin | Failing human hearts | Up-regulation of PIP complex and Akt activation | Co-immunoprecipitation |
Interaction with hMLH1
TYB4 has been found to interact with human mutL homolog 1 (hMLH1), a key enzyme involved in DNA mismatch repair and frequently mutated in various human cancers. researchgate.netnih.gov This interaction is notable because hMLH1 contains a canonical nuclear localization sequence (NLS), and it has been proposed that hMLH1 may facilitate the translocation of TYB4 into the nucleus. researchgate.net In the nucleus, TYB4 might be involved in DNA mismatch repair and the regulation of cell mortality. researchgate.net Studies using bacterial two-hybrid screening and coimmunoprecipitation have confirmed the interaction between TYB4 and hMLH1. researchgate.netnih.gov Research in hMLH1-deficient cell lines showed weak expression of TYB4, while reconstitution of hMLH1 resulted in strong TYB4 expression. researchgate.netnih.gov Confocal laser microscopy revealed nuclear colocalization of both proteins. researchgate.netnih.gov Furthermore, reconstitution with hMLH1 mutants lacking a functional NLS resulted in cytoplasmic retention of both proteins. researchgate.netnih.gov These findings suggest that hMLH1 regulates both the expression and nuclear transport of TYB4. researchgate.netnih.gov Loss of hMLH1 leads to TYB4 deprivation and reduced cell migratory activity in vitro. researchgate.netnih.gov
Key findings regarding the TYB4-hMLH1 interaction:
| Interacting Proteins | Cellular Location | Observed Effect | Research Method |
|---|---|---|---|
| TYB4, hMLH1 | Nucleus | Proposed involvement in DNA mismatch repair | Inference based on colocalization |
| TYB4, hMLH1 | Nucleus | Colocalization and nuclear transport of TYB4 | Confocal laser microscopy, mutant studies |
| TYB4, hMLH1 | Cells | hMLH1 regulates TYB4 expression and nuclear transport | Reconstitution studies |
| TYB4, hMLH1 | Cells | Loss of hMLH1 reduces cell migration | siRNA treatment studies |
Enzymatic Regulation and Catalytic Modulation by this compound
While TYB4 is primarily known for its actin-binding and sequestering functions, which indirectly influence cellular processes regulated by actin dynamics, its direct roles in enzymatic regulation and catalytic modulation are less extensively documented in the provided search results. However, its interactions with proteins like ILK, a protein kinase, suggest an indirect influence on enzymatic pathways. nih.govresearchgate.netnih.gov The interaction with ILK, which is known to activate Akt kinase, indicates that TYB4 can modulate kinase activity within specific signaling cascades. nih.govresearchgate.netnih.gov
Additionally, TYB4's influence on processes like inflammation and cell survival, often mediated by enzymatic cascades, implies a broader regulatory role. researchgate.netnih.govresearchgate.netnih.gov For example, its ability to suppress NF-κB activation, a transcription factor regulated by various kinases and other enzymes, points towards a modulatory effect on complex enzymatic networks involved in inflammatory responses. nih.govnih.gov
The interaction of TYB4 with G-actin is modulated by the ATP/ADP ratio, which can influence the desequestration of G-actin. nih.gov This modulation of actin dynamics, while not a direct enzymatic regulation of another protein, represents a form of catalytic modulation where TYB4's affinity for its ligand (G-actin) is regulated by nucleotide binding, impacting the rate of actin polymerization. nih.gov
RNA Binding Capabilities and Transcriptional/Post-Transcriptional Regulation by this compound
TYB4 has been associated with RNA binding capabilities. genecards.org Gene Ontology (GO) annotations for the TMSB4X gene, which encodes TYB4, include "RNA binding". genecards.org This suggests a potential role for TYB4 in regulating gene expression at the transcriptional or post-transcriptional level.
While the specific mechanisms of TYB4's RNA binding and its direct impact on transcription or post-transcriptional processes are not detailed in the provided results, the general importance of RNA-binding proteins (RBPs) in regulating gene expression is well-established. RBPs play critical roles in various stages of RNA processing, including splicing, polyadenylation, export, localization, stability, and translation. nih.govfrontiersin.orgfrontiersin.orgnih.gov The diverse functions of RBPs allow for fine control over the timing, location, and abundance of protein synthesis. nih.govfrontiersin.org
Given the GO annotation, it is plausible that TYB4 could influence gene expression by interacting with RNA molecules, potentially affecting their fate or function. This could involve regulating the stability of certain mRNA transcripts, influencing their translation, or impacting other post-transcriptional events. Further research would be needed to elucidate the specific RNA targets of TYB4 and the precise mechanisms by which it exerts its regulatory effects through RNA binding.
Metal Binding and Chelation Activities of this compound
TYB4 has been identified as an endogenous metal chelator with specific binding regions for both ferrous (Fe²⁺) and ferric (Fe³⁺) iron ions. mdpi.comnih.govnih.gov This metal binding capability represents a significant function of TYB4, potentially explaining some of its diverse biological roles that are not fully accounted for by its actin-binding activity alone. mdpi.comnih.govnih.gov The hypothesis that TYB4's regulatory functions are correlated with its essential metal-binding ability has been proposed. mdpi.comnih.gov
Iron Chelation and Homeostasis
TYB4's ability to chelate iron is particularly relevant to iron homeostasis. mdpi.comnih.govnih.gov Iron is an essential element for numerous biological processes but can be toxic in excess due to its redox activity, which can lead to the generation of reactive oxygen species (ROS). thno.orgnih.gov Maintaining proper intracellular iron concentration is crucial. thno.orgnih.govfrontiersin.org
TYB4 has been shown to directly chelate free iron ions. mdpi.comnih.govnih.gov This chelation activity is hypothesized to play a role in iron homeostasis and in processes like ferroptosis, an iron-dependent form of cell death. mdpi.comnih.govnih.gov Studies have demonstrated that the presence of TYB4 can inhibit erastin (B1684096) and glutamate-induced ferroptosis in macrophage cell lines. mdpi.comnih.govnih.gov This inhibition is linked to TYB4's ability to chelate free iron ions and potentially by increasing the expression of oxidative stress-related genes that are downregulated during ferroptosis. mdpi.comnih.govnih.gov
TYB4's role in iron chelation and homeostasis:
| Metal Ions Bound | Effect on Iron Homeostasis | Related Processes | Observed Effects |
|---|---|---|---|
| Fe²⁺, Fe³⁺ | Chelation of free iron | Ferroptosis | Inhibition of erastin and glutamate-induced ferroptosis |
| Fe²⁺, Fe³⁺ | Potential role in homeostasis | Oxidative Stress | Increased expression of oxidative stress-related genes |
Influence on Metal-Dependent Cellular Processes
Beyond its role in iron homeostasis and ferroptosis, TYB4's metal binding and chelation activities can influence other metal-dependent cellular processes. Many enzymes and proteins require metal ions as cofactors for their activity. oup.compatsnap.com By chelating metal ions, TYB4 could potentially modulate the availability of these ions for other cellular processes, thereby influencing the activity of metal-dependent enzymes or the function of metalloproteins.
While specific examples of TYB4 directly influencing other metal-dependent enzymes through chelation are not extensively detailed in the provided results, the general principle of metal chelation impacting cellular processes is well-established. For instance, metal ions are crucial for the function of various enzymes involved in metabolism, DNA synthesis, and signal transduction. thno.orgnih.govfrontiersin.orgpatsnap.com Changes in the concentration or localization of available metal ions due to TYB4's chelation activity could have downstream effects on these pathways.
The interaction of proteins with metal ions is also relevant in the context of protein structure and function, including the formation of protein coronas on nanoparticles. rsc.org While this is a different context than intracellular metal binding by TYB4, it highlights the general importance of metal-protein interactions in biological systems.
The potential influence of TYB4's metal binding on metal-dependent processes is an area that warrants further investigation to fully understand the scope of its regulatory activities.
Regulatory Pathways and Signaling Networks Modulated by Tyb4 Protein
TYB4 Protein in PI3K/Akt/mTOR Signaling Pathway Regulation
Studies have indicated that this compound can influence the activity of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Research in macrophage and hepatic stellate cells demonstrated that Thymosin beta 4 (Tβ4) attenuated NLRP3 inflammasome activation by inhibiting the PI3K/AKT/mTOR pathway. nih.govmdpi.com Specifically, Tβ4 was shown to decrease the phosphorylation levels of PI3K, AKT, and mTOR, which were elevated by LPS and ATP treatment. mdpi.com This inhibition of the PI3K/AKT/mTOR pathway by Tβ4 was associated with the induction of autophagy, as evidenced by the control of autophagy markers like LC3A/B and p62. nih.govmdpi.com
Cross-talk of this compound with NF-κB Signaling Pathway
This compound has been shown to interact with and modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses. Multiple sources indicate that Tβ4 can downregulate inflammatory mediators by inhibiting NF-κB activity. researchgate.netnih.govresearchgate.net Research suggests that Tβ4 suppresses TNF-α-mediated NF-κB activation. nih.gov This inhibitory effect may involve blocking the nuclear translocation of the NF-κB p65 subunit. researchgate.netnih.gov Furthermore, Tβ4's role in attenuating NLRP3 inflammasome activation has been linked to its ability to inhibit NF-κB expression. nih.govmdpi.com The UniProt database entry for Thymosin beta-4 also lists "negative regulation of canonical NF-kappaB signal transduction" and "cytoplasmic sequestering of NF-kappaB" as associated biological processes. uniprot.orgwikipedia.org
This compound Modulation of ERK and Smad3 Signaling Pathways
Investigations into the role of this compound in odontogenesis have revealed its association with the Extracellular signal-regulated kinase (ERK) and Smad3 signaling pathways. In MDPC-23 odontoblastic cells, Tβ4 was found to increase the levels of phosphorylated ERK1/2 and phosphorylated Smad3 protein. nih.gov This modulation by Tβ4 was linked to the expression of bone sialoprotein (BSP), a molecule involved in dentinogenesis. nih.gov The effects of Tβ4 on increasing BSP mRNA and protein levels were inhibited by specific inhibitors of MEK1 (upstream of ERK) and Smad3, indicating the involvement of these pathways. nih.gov Tβ4 also induced the nuclear translocation of phosphorylated Smad3 in these cells. nih.gov
Involvement of this compound in Notch and TGF-β Signaling
Evidence suggests an interplay between this compound and the Notch and Transforming Growth Factor-beta (TGF-β) signaling pathways, particularly in processes like angiogenesis and tissue fibrosis. Studies on critical limb ischemia mice and human umbilical vein endothelial cells (HUVECs) indicated that Tβ4 may promote angiogenesis by regulating the Notch/NF-κB pathway. nih.gov Tβ4 enhanced the expression of angiogenesis-related proteins, and this effect was mediated by Notch/NF-κB signaling. nih.gov Another study in a rat model of liver fibrosis demonstrated that Notch and TGF-β signaling regulate each other, and treatment with a γ-secretase inhibitor (inhibiting Notch) significantly inhibited both Notch and TGF-β signaling, similar to a TGF-β inhibitor. wjgnet.com While these studies highlight the interconnectedness of Notch and TGF-β pathways in contexts where Tβ4 is active, the precise mechanisms by which TYB4 directly influences the core components of Notch and TGF-β signaling require further detailed investigation. However, one study mentions Tβ4 inducing various genes, including TGF beta. nih.gov
This compound Influence on Wnt Signaling and Other Developmental Pathways
The influence of this compound extends to developmental pathways, including potential interactions with Wnt signaling. In the context of odontoblastic cells, Tβ4 increased the levels of phosphorylated β-catenin, a key component of the Wnt pathway. However, interestingly, it decreased the nuclear translocation of β-catenin. nih.gov This suggests a complex modulatory role of Tβ4 on Wnt signaling, potentially affecting the downstream transcriptional activity of β-catenin. While the direct and extensive involvement of TYB4 in other specific developmental pathways is an area of ongoing research, its known roles in cell proliferation, migration, and differentiation imply broader interactions within the complex networks governing development. genecards.orgptglab.com
Regulation of NLRP3 Inflammasome and JNK/p38 MAPK Pathways by this compound
This compound has been shown to play a regulatory role in the activation of the NLRP3 inflammasome and the associated c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. Research indicates that Tβ4 attenuates NLRP3 inflammasome activation. nih.govmdpi.com This effect is mediated, in part, by the inhibition of JNK/p38 MAPK expression. nih.govmdpi.com In LPS and ATP-induced cells, Tβ4 prevented NLRP3 priming by inhibiting NF-κB and JNK/p38 MAPK expression. nih.govmdpi.com This suggests a mechanism where Tβ4 modulates the inflammatory response by targeting these key signaling nodes leading to inflammasome activation. The MAPK pathway, including ERK, JNK, and p38, is known to be involved in inflammatory responses and can be activated by various stimuli. mdpi.comthno.orgwaocp.org
Physiological and Pathophysiological Roles of Tyb4 Protein
TYB4 Protein in Cellular Proliferation and Cell Cycle Regulation
This compound is involved in the regulation of cell proliferation and the cell cycle. genecards.orgwikipedia.org While the precise mechanisms are still being elucidated, its influence on the actin cytoskeleton, which is integral to cell division, is likely a contributing factor. wikipedia.org Some studies suggest that TYB4 can influence cell growth. For instance, one report indicates that a related protein inhibits cell growth by prolonging the G0/G1 phase of the cell cycle. figshare.com However, other research highlights the necessity of proteins like Cyclin-B1 for cell division, indicating the complex interplay of various proteins in cell cycle regulation. icr.ac.uknih.gov Dysregulation of proteins involved in cell cycle control, including potential effects modulated by TYB4, can contribute to uncontrolled proliferation, a hallmark of cancer. progen.com
Role of this compound in Cell Migration and Differentiation Processes
This compound is a key mediator in cell migration and differentiation. patsnap.comgenecards.orgwikipedia.org Its ability to bind actin monomers and regulate actin polymerization is fundamental to the dynamic rearrangements of the cytoskeleton required for cell movement. wikipedia.orgfrontiersin.org Tβ4 acts as a chemoattractant for certain cell types, such as endothelial cells, stimulating their migration. nih.gov This migratory activity is crucial for processes like wound healing and tissue repair. patsnap.comresearchgate.net
Research has demonstrated the role of Tβ4 in the differentiation of various cell types, including human umbilical vein endothelial cells (HUVECs). nih.gov It is also implicated in the differentiation of smooth muscle cells and epicardial progenitor cells. nih.govnih.gov The ability of Tβ4 to stimulate epithelial-mesenchymal transition (EMT) has also been noted, a process important for both embryonic development and the metastatic capacity of cancer cells. unica.it Studies on melanoma cells have shown that Tβ4 is crucial for cell adhesion and invasion, influencing the formation and morphology of focal adhesions. frontiersin.org
This compound in Angiogenesis and Vasculogenesis
This compound plays a significant role in the formation of new blood vessels (angiogenesis) and the initial formation of the vascular network (vasculogenesis). nih.govnih.gov It is recognized for its involvement in vascular development and neovascularization. nih.gov Tβ4 promotes angiogenesis by stimulating the migration of endothelial cells. nih.gov It can also increase the production of matrix metalloproteinases, which are involved in degrading the basement membrane during angiogenesis. nih.gov
Studies have shown that loss of Tβ4 can disrupt vessel growth and stability, while exogenous application can enhance capillary formation. nih.gov Tβ4 is capable of inducing angiogenesis through the activation of survival kinases. nih.gov Furthermore, Tβ4 can induce the expression of vascular endothelial growth factor (VEGF), a critical factor in angiogenesis, in a hypoxia-inducible factor (HIF)-1α-dependent manner. nih.gov This suggests a mechanism by which Tβ4 promotes blood vessel formation, particularly in conditions of low oxygen. nih.gov
Anti-Inflammatory Mechanisms of this compound
This compound exhibits significant anti-inflammatory properties. patsnap.comresearchgate.netplos.org It is involved in modulating inflammatory responses in various tissues and pathologies. nih.gov
Modulation of Cytokine and Chemokine Production
Tβ4 affects the secretion of multiple cytokines and chemokines, which are key mediators of inflammation and immune responses. nih.govthermofisher.comnih.gov It can alleviate inflammatory damage by reducing the release of pro-inflammatory cytokines such as TNF-α and IL-1β. plos.orgnih.gov Tβ4 has been shown to downregulate inflammatory chemokines and cytokines. researchgate.net Studies have demonstrated that Tβ4 can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of COX-2 and iNOS. plos.org It can also suppress the mRNA expression of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, IL-8, and IL-17. plos.org
Impact on Immune Cell Responses
Tβ4 influences the responses of immune cells. Its anti-inflammatory actions involve the modulation of immune regulatory cells and inflammatory signaling mediators. nih.gov Tβ4 can regulate pathways such as NF-κB and Toll-like receptor pathways, which are crucial in the inflammatory process and immune responses. nih.gov By downregulating NF-κB activation, Tβ4 can reduce the expression of various inflammatory genes. nih.govnih.gov It has been shown to interfere with the nuclear translocation and DNA binding activity of the NF-κB RelA/p65 subunit. nih.gov This modulation of NF-κB signaling contributes to its anti-inflammatory effects. nih.govnih.gov While the direct impact on specific immune cell types is an area of ongoing research, its influence on cytokine and chemokine production and key signaling pathways indicates a significant role in shaping immune cell responses. nih.govum.es
Anti-Apoptotic and Cell Survival Functions of this compound
This compound promotes cell survival and exhibits anti-apoptotic functions. patsnap.comresearchgate.netunica.it This protective effect is crucial for tissue repair, regeneration, and potentially in mitigating damage in various disease states. patsnap.complos.org Tβ4 can prevent cell death by inhibiting pathways that lead to cell damage and death. patsnap.com It has been shown to inhibit neuronal apoptosis and protect cells from apoptosis induced by oxidative stress. plos.orgnih.gov
Mechanistically, Tβ4 can upregulate anti-apoptotic genes and downregulate pro-apoptotic genes. plos.org For example, it can increase the expression of Bcl-2 and reduce the Bax/Bcl-2 ratio, which are key regulators of the intrinsic apoptotic pathway. plos.org Tβ4 can also inhibit caspases, a family of proteases involved in executing apoptosis. unica.it Its ability to protect against oxidative stress, partly by upregulating antioxidant enzymes like Cu/Zn superoxide (B77818) dismutase (SOD) and catalase, also contributes to cell survival. plos.orgmdpi.com These anti-apoptotic and cell survival functions are essential for the regenerative capabilities attributed to Tβ4. patsnap.comresearchgate.net
Here is a table summarizing some of the key roles of this compound:
| Role | Key Functions | Relevant Processes/Pathologies |
| Cellular Proliferation | Regulation of cell growth and division, influence on cell cycle progression. | Development, Tissue Repair, Cancer |
| Cell Migration and Differentiation | Actin cytoskeleton modulation, chemoattraction, promotion of cell movement, induction of EMT. | Wound Healing, Tissue Regeneration, Embryogenesis, Cancer Metastasis |
| Angiogenesis and Vasculogenesis | Promotion of new blood vessel formation, stimulation of endothelial cell migration, VEGF induction. | Vascular Development, Wound Healing, Ischemic Diseases, Cancer |
| Anti-Inflammation | Modulation of cytokine/chemokine production, regulation of NF-κB and Toll-like receptor pathways. | Inflammatory Diseases, Tissue Injury |
| Anti-Apoptosis and Cell Survival | Inhibition of apoptotic pathways, upregulation of anti-apoptotic genes, protection against oxidative stress. | Tissue Repair, Regeneration, Disease Mitigation |
Regulation of Pro-Apoptotic and Anti-Apoptotic Protein Expression
This compound has been shown to play a role in regulating apoptosis, the process of programmed cell death. Studies suggest that this compound can act as an anti-apoptotic factor. a4m.comnih.govresearchgate.net For instance, TYB4 treatment has been shown to upregulate the expression of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein, in endothelial progenitor cells exposed to advanced glycation endproducts. nih.gov This suggests a mechanism by which this compound may enhance cell survival by influencing the balance between pro- and anti-apoptotic proteins. nih.govoup.com Research using DNA microarrays in a murine B cell lymphoma model identified gene expression patterns related to apoptosis regulation, noting that apoptosis-resistant cells expressed higher levels of genes involved in regulating intracellular redox potential and that apoptosis-sensitive cells induced genes involved in mitochondrial electron transport after radiation. pnas.org While this study highlights the complexity of apoptosis regulation, other research directly links this compound to the inhibition of apoptosis signaling. scirp.orga4m.comresearchgate.net
Mitochondrial Integrity and Bioenergetics Modulation
Mitochondria are central to cellular energy production and play a critical role in cell survival and death. mdpi.com this compound has been implicated in modulating mitochondrial integrity and bioenergetics. Research indicates that this compound can protect against cellular damage and promote tissue regeneration, which can involve the maintenance of mitochondrial function. scirp.orgnih.gov Studies have shown a positive correlation between plasma levels of this compound and the mitochondrial membrane potential of human umbilical vascular endothelial cells (HUVEC), suggesting a link between this compound and mitochondrial health. nih.gov Furthermore, this compound has been shown to attenuate reactive oxygen species (ROS) production and enhance superoxide dismutase (SOD) activity, which are crucial for maintaining mitochondrial integrity and preventing oxidative damage. mdpi.com In hepatic stellate cells, this compound was found to induce autophagy through the regulation of the PI3K/AKT/mTOR signaling pathway, a process that can promote hepatic regeneration by preserving mitochondrial integrity. mdpi.com
This compound in Tissue Regeneration and Wound Healing at a Cellular Level
This compound is well-established for its significant role in tissue regeneration and wound healing processes at the cellular level. siamclinicthailand.comscirp.orga4m.comwellnessatcenturycity.comgenemedics.comresearchgate.netjoinelixium.comgenxlongevity.co.za It is particularly prevalent in tissues such as the skin, heart, and muscle, where it plays a vital role in the body's natural healing mechanisms. siamclinicthailand.com this compound promotes tissue repair by influencing regenerative processes at the cellular level, primarily by enhancing cell migration and accelerating wound healing. siamclinicthailand.com It facilitates the movement of cells to the site of injury, which is crucial for delivering necessary cells for repair and regeneration. siamclinicthailand.com This peptide also stimulates angiogenesis, the formation of new blood vessels, which is essential for supplying oxygen and nutrients to damaged tissues and supporting regeneration. wikipedia.orgwellnessatcenturycity.comjoinelixium.com Furthermore, this compound has been shown to reduce inflammation and oxidative stress, contributing to a faster and more efficient healing process with reduced scarring. siamclinicthailand.coma4m.comwellnessatcenturycity.comgenemedics.comjoinelixium.comgenxlongevity.co.za Studies have demonstrated that this compound accelerates soft tissue repair and improves the healing of wounds and injuries, including in corneal and dermal tissues. scirp.orga4m.comnih.govjoinelixium.com Its ability to promote cell migration and collagen production is particularly helpful in treating various types of wounds. siamclinicthailand.com
Regulation of Ferroptosis by this compound
Ferroptosis is a distinct form of regulated cell death characterized by iron accumulation and lipid peroxidation. nih.govmdpi.com Recent research indicates that this compound is involved in the regulation of ferroptosis. This compound has been identified as an endogenous iron chelator, which can influence ferroptosis as iron plays a critical role in this process. mdpi.comscienceopen.com Studies have shown that this compound can protect hepatocytes by inhibiting the GPX4-mediated ferroptosis pathway in human normal hepatocyte LO2 cell lines. nih.govresearchgate.net GPX4 is a key enzyme that protects against lipid peroxidation, a hallmark of ferroptosis. nih.govmdpi.comfrontiersin.org In a non-alcoholic fatty liver disease (NAFLD) mouse model, this compound was found to upregulate the expression of GPX4, reduce oxidative stress and lipid peroxidation, and ultimately inhibit ferroptotic cascades, ameliorating inflammatory damage in the liver. researchgate.netfrontiersin.org This suggests that this compound's ability to regulate ferroptosis, particularly through the GPX4 pathway, contributes to its protective effects in certain pathological conditions. researchgate.netfrontiersin.org
This compound in Stem Cell Biology and Differentiation Control
This compound plays a significant role in stem cell biology and the control of cell differentiation. wikipedia.orgwellnessatcenturycity.comnih.govthermofisher.com It has been shown to promote the maturation and differentiation of various stem and progenitor cell populations. wikipedia.orga4m.comnih.gov For example, this compound can induce adult epicardial progenitor mobilization and neovascularization, contributing to the formation of new heart muscle cells from precursor cells. wikipedia.orgnih.gov In the context of neurological repair, this compound increases oligodendrocyte precursor cell proliferation and differentiation. nih.govnih.gov Oligodendrocytes are crucial for forming myelin sheaths around axons, and their regeneration is important for functional recovery after injury. nih.govscirp.org this compound's influence on stem cell differentiation is also evident in hair follicle stem cells, where it stimulates their migration and differentiation, contributing to hair growth. researchgate.net The peptide's ability to regulate cell life, differentiation, proliferation, migration, and motility highlights its broad impact on stem cell behavior and tissue development and repair. wikipedia.orgthermofisher.com
Neurobiological Functions of this compound
This compound is widely distributed in the nervous system and possesses multiple biological activities that contribute to neurobiological functions. nih.govscirp.orga4m.comresearchgate.net Its presence in neural tissues suggests a role in neuroprotection, cell migration, and plastic changes in the central nervous system (CNS). nih.govscirp.orga4m.comresearchgate.net this compound is expressed in most neural cell types during brain development and in specific neurons and microglia in the adult brain. a4m.com It is locally synthesized in neurons for the regulation of neurite outgrowth. a4m.com this compound expression is upregulated in various neurological conditions, including focal ischemia, Alzheimer's disease, and Huntington's disease. scirp.orga4m.com Studies in animal models of neurological injury have demonstrated that this compound can target multiple neural cells, providing neuroprotection and neurorestoration, including remyelination. nih.gov
Role in Synaptogenesis and Axon Growth
A key neurobiological function of this compound is its role in promoting synaptogenesis and axon growth. nih.govscirp.orga4m.comresearchgate.netnih.gov Synaptogenesis, the formation of synapses, and axon growth are fundamental processes for nervous system development and regeneration after injury. This compound has been shown to promote the survival and neurite outgrowth of cultured neurons. researchgate.net Its presence in the nervous system is linked to its potential role in synaptogenesis and axon growth. nih.govscirp.orga4m.comresearchgate.net In animal models of neurological injury, this compound has been demonstrated to enhance axon growth and facilitate axonal remodeling. nih.govresearchgate.net This contributes to functional recovery following conditions such as stroke and traumatic brain injury. scirp.orgnih.gov The ability of this compound to influence these processes underscores its potential as a neurorestorative agent. researchgate.net
Contributions to Neuronal Survival and Plasticity
TYB4 is present in the nervous system, found in both neurons and microglia. nih.gov Its presence suggests a role in processes vital for nervous system function, including synaptogenesis, axon growth, cell migration, and plastic changes in dendritic spines. nih.gov Research indicates that TYB4 can promote neuronal survival and neurite outgrowth. nih.gov Studies on cultured spinal cord neurons have shown that TYB4 enhances the expression of L1, a neural cell adhesion molecule, in a dose-dependent manner. nih.gov This upregulation of L1 is hypothesized to mediate, at least in part, the beneficial effects of TYB4 on neuronal survival and neurite outgrowth. nih.gov
Furthermore, TYB4 has been implicated in lesion-induced neuroplasticity. nih.gov Following monocular enucleation in adult mice, a significant increase in neuronal TYB4 expression was observed in the deep layers of the superior colliculus. nih.gov This increased expression correlated with an increase in the number of TYB4-immunoreactive neurons and the extent and branching of their neuritic trees. nih.gov As a regulator of actin metabolism, TYB4 may influence the remodeling of these neuronal processes, potentially contributing to the re-alignment of sensory and motor maps following visual deprivation. nih.gov TYB4's role in promoting neurovascular remodeling and central nervous system plasticity is suggested to contribute to neurological recovery in various neurological diseases. nih.govnih.gov It has been found to effectively reduce lesion volume and improve functional recovery in rodent models of stroke, traumatic brain injury, and multiple sclerosis. researchgate.net
Mechanistic Contributions of this compound Dysregulation to Disease Models
Dysregulation of this compound expression and function has been linked to the pathogenesis of various diseases, including cancer, neurodegeneration, fibrosis, organ injury, and thrombosis. Its diverse roles in cellular processes like proliferation, migration, apoptosis, and inflammation underpin its involvement in these pathological states. ptglab.comfrontiersin.orgresearchgate.net
Molecular Mechanisms in Cancer Progression Models
TYB4 has been shown to play a key role in facilitating tumor metastasis and angiogenesis. ptglab.com Increased expression of TYB4 has been observed in a number of metastatic tumors, suggesting it as a potential target for cancer management. ptglab.com Studies using malignant mouse fibrosarcoma cells have demonstrated a correlation between high levels of TYB4 mRNA expression and tumorigenicity and metastatic potential. nih.gov Overexpression of TYB4 in weakly tumorigenic cells converted them to develop tumors and form lung metastases, while reducing TYB4 expression in malignant cells significantly decreased tumor formation and metastasis. nih.gov These findings suggest that TYB4 regulates fibrosarcoma cell tumorigenicity and metastasis through its influence on actin-based cytoskeletal organization. nih.gov
TYB4's involvement in cancer progression is likely multifaceted, impacting processes such as cell motility, invasion, and the tumor microenvironment. Its ability to promote angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. researchgate.netnih.gov
Pathogenic Roles in Neurodegeneration Models
TYB4 has been implicated in neurodegenerative processes. mdpi.com While its precise roles and mechanisms in neurodegeneration are still being explored, research suggests both beneficial and potentially detrimental aspects depending on the context. TYB4's ability to promote neuronal survival, neurovascular remodeling, and plasticity could be protective in the face of neurodegenerative insults. nih.govnih.gov However, its involvement in inflammatory responses, which are often dysregulated in neurodegenerative diseases, could also contribute to pathology. nih.gov
Recent findings suggest an important role for TYB4 in ferroptosis, an iron-dependent form of cell death linked to neurodegeneration. mdpi.com TYB4 has been identified as an endogenous iron chelator and may participate in iron homeostasis during ferroptosis. mdpi.com Experimental studies have shown beneficial effects of TYB4 in neurodegeneration models. mdpi.com TYB4 treatment has been shown to alleviate Alzheimer's disease-like phenotypes in APP/PS1 mice, reducing brain amyloid-beta accumulation, improving neuronal function and cognitive behavior. nih.gov This was associated with the reversal of phenotypic polarization of microglia and astrocytes and the downregulation of inflammatory pathways. nih.gov
Involvement in Fibrotic Processes
TYB4 has been shown to reduce tissue fibrosis in various organs, including the lungs, liver, and kidneys. frontiersin.orgmdpi.comnih.gov It can be used to treat conditions such as pulmonary hypertension, pulmonary fibrosis, liver fibrosis, and renal fibrosis. frontiersin.org TYB4 treatment can attenuate liver fibrosis by inhibiting the proliferation and migration of hepatic stellate cells (HSCs). mdpi.comnih.gov While endogenous TYB4 expression in activated HSCs shows complex effects, exogenous TYB4 appears to have an anti-fibrotic role in the liver. mdpi.comnih.gov
Mechanistically, TYB4 can regulate various signaling pathways involved in fibrosis, such as the TGF-β pathway, to attenuate fibrotic processes. frontiersin.org In chronic renal tubular interstitial fibrosis, TYB4 treatment alleviated tubular epithelial cell apoptosis by inhibiting the TGF-β pathway. frontiersin.org In the heart, TYB4 treatment has been shown to suppress NF-κB activation and collagen expression, hallmarks of cardiac fibrosis, and mitigate cardiac remodeling by decreasing collagen I and III expression and deposition after myocardial infarction. plos.org
Mechanistic Insights into Organ Injury and Repair Models
TYB4 is a key player in tissue repair and regeneration following injury in various organs, including the skin, cornea, and heart. researchgate.netnih.govnih.gov Its multiple biological activities, such as down-regulation of inflammatory chemokines and cytokines, promotion of cell migration, blood vessel formation (angiogenesis), cell survival, and stem cell maturation, contribute to its wound healing properties. researchgate.netnih.gov
In models of organ injury, TYB4 has been shown to promote recovery through several mechanisms. It can improve the survival of cutaneous flaps by enhancing angiogenesis and potentially suppressing apoptosis. archivesofmedicalscience.com This improvement is associated with increased microvessel density and elevated VEGF expression. archivesofmedicalscience.com TYB4 may also activate pathways like the Wnt/β-catenin pathway, which is involved in cell proliferation, growth, and differentiation, further contributing to repair. archivesofmedicalscience.com In the heart, TYB4 promotes the survival of cardiomyocytes and activates resident epicardial progenitor cells, contributing to cardiac healing after injury. nih.gov Its effects in dermal burn wound healing involve actin cytoskeletal remodeling, potentially via heat-shock protein 70. nih.gov
Role in Platelet Function and Thrombosis Mechanisms
TYB4 plays a critical role in platelet function and thrombus formation by controlling the equilibrium between G-actin and F-actin. nih.govnih.gov Platelets have a particularly high intracellular concentration of TYB4, consistent with their rapid response to external signals by increased motility. nih.govnih.gov Coordinated rearrangements of the actin cytoskeleton are essential for platelet biogenesis from megakaryocytes and for orchestrating key functions of peripheral platelets in hemostasis and thrombosis, such as granule release, filopodia and lamellipodia formation, and clot retraction. nih.govnih.gov
Studies using constitutive Tmsb4x knockout mice have shown that TYB4 deficiency results in macrothrombocytopenia and defective proplatelet formation by megakaryocytes. nih.govnih.gov TYB4-deficient platelets exhibit decreased G-actin levels and increased F-actin levels, leading to accelerated spreading on fibrinogen and clot retraction. nih.govnih.gov These platelets also show activation defects and impaired signaling downstream of the collagen receptor glycoprotein (B1211001) VI. nih.govnih.gov These defects translate into impaired aggregate formation under flow, protection from occlusive arterial thrombus formation in vivo, and increased tail bleeding times. nih.govnih.gov TYB4 is released from activated platelets and can be crosslinked to fibrin (B1330869) by factor XIIIa, potentially helping to retain it at injury sites. researchgate.net
Post Translational Modifications of Tyb4 Protein
Identification of TYB4 Protein Modifications (e.g., Phosphorylation, Acetylation, Oxidation)
TYB4 undergoes a variety of post-translational modifications that have been identified through biochemical and proteomic approaches. Prominent among these modifications are acetylation and phosphorylation. nih.gov
N-terminal acetylation is a notable modification occurring on Thymosin beta-4 in mammalian cells. researchgate.netresearchgate.netnih.gov This process typically involves the removal of the initiator methionine residue followed by the addition of an acetyl group to the α-amino group of the new N-terminal amino acid, which is serine in the case of mature TYB4. nih.gov
In addition to N-terminal acetylation, studies have identified acetylation at internal lysine (B10760008) residues. Proteomic data indicate the presence of N6-acetyllysine at multiple positions within the human TYB4 sequence, including Lys-4, Lys-12, Lys-26, Lys-32, and Lys-39. uniprot.orgfrontiersin.org
Phosphorylation, the addition of a phosphate (B84403) group, has also been detected on TYB4. Research has revealed phosphorylated threonine residues, specifically at positions Thr-23 and Thr-34, and a phosphorylated serine residue at position Ser-31 in human TYB4. nih.govuniprot.org
Other identified modifications include sumoylation and the formation of isopeptide bonds. Sumoylated lysine has been reported at Lys-12 as an alternate modification in human TYB4. uniprot.org An alternate cross-link in the form of a glycyl lysine isopeptide (Lys-Gly) interchain bond has also been noted at Lys-12. uniprot.org
Transglutamination, a process that forms covalent bonds between proteins, has been shown to modify Thymosin beta-4, leading to its cross-linking with other molecules. nih.gov Furthermore, TYB4 can be subject to proteolytic cleavage, such as by the enzyme prolyl oligopeptidase, which generates peptide fragments like ac-SDKP. nih.gov
While specific oxidative modifications directly on TYB4 are not extensively detailed in the provided sources, protein oxidation can occur, particularly under conditions of oxidative stress. wikipedia.org Mass spectrometry-based proteomic analyses often include oxidation of methionine as a variable modification during protein identification, suggesting the potential for such modification on methionine residues within TYB4 if present. biorxiv.orgdiva-portal.org TYB4 has been shown to play a protective role against oxidative stress, indirectly linking it to this cellular process. plos.orgnih.gov
A summary of identified post-translational modifications of TYB4 is presented in the table below:
| Modification Type | Specific Residues/Locations (Human) |
| N-terminal Acetylation | N-terminus |
| Acetylation (Lysine) | Lys-4, Lys-12, Lys-26, Lys-32, Lys-39 |
| Phosphorylation (Threonine) | Thr-23, Thr-34 |
| Phosphorylation (Serine) | Ser-31 |
| Sumoylation (Lysine) | Lys-12 (alternate) |
| Isopeptide bond (Lys-Gly) | Lys-12 (interchain, alternate) |
| Transglutamination | Covalent bonds with other molecules |
| Proteolytic Cleavage | Generation of fragments (e.g., ac-SDKP) |
| Oxidation | Potential (e.g., Methionine) |
Functional Impact of Post-Translational Modifications on this compound Activity
The biological significance of the various post-translational modifications on TYB4 is a critical area of investigation. While the presence of these modifications has been established, the precise functional consequences of each modification on the diverse activities of TYB4 are still being elucidated. nih.gov
N-terminal acetylation is a very common protein modification that can influence protein stability, folding, localization, and interactions. abcam.com The N-acetylated form of Thymosin beta-4 is recognized as a primary actin-sequestering molecule, suggesting that this modification is important for its canonical function of binding G-actin. researchgate.netresearchgate.net The successful production of functional N-acetylated recombinant human TYB4 underscores the importance of this modification for actin binding activity. nih.gov
Phosphorylation is a dynamic and crucial regulatory PTM that can alter protein conformation, activity, and interactions, often serving as a molecular switch in signaling pathways. thermofisher.comwikipedia.orgabcam.com The identification of phosphorylated residues on TYB4 suggests that phosphorylation may regulate its involvement in cellular signaling or modulate its interaction with binding partners, including actin or other proteins. While direct evidence from the search results detailing the specific impact of TYB4 phosphorylation on its actin-binding affinity or other functions is limited, phosphorylation is a common mechanism for controlling the activity and localization of actin-associated proteins. diva-portal.orgplos.org
Proteolytic cleavage of TYB4 by enzymes like prolyl oligopeptidase results in the formation of bioactive peptides such as ac-SDKP. nih.gov This processing event has a clear functional impact, as ac-SDKP possesses distinct biological activities, including the inhibition of bone marrow-derived stem cell differentiation, which are different from those of the full-length this compound. nih.govuniprot.orguniprot.org
Transglutamination-mediated cross-linking of TYB4 to other molecules could affect its mobility, localization, and potentially its availability to interact with actin or participate in other cellular processes. nih.gov This type of modification can stabilize protein complexes or attach proteins to the extracellular matrix or cytoskeleton.
The functional implications of other modifications like lysine acetylation, sumoylation, and isopeptide bond formation on TYB4 are less characterized in the provided literature. However, based on the known roles of these PTMs in other proteins, they could potentially influence TYB4's stability, protein-protein interactions, or targeting for degradation. mdpi.comfrontiersin.org
Enzymes and Pathways Regulating this compound Modifications
The post-translational modification of TYB4 is a process regulated by a variety of enzymes and can be influenced by cellular signaling pathways.
N-terminal acetylation is catalyzed by N-terminal acetyltransferases (NATs). nih.govabcam.com The enzyme ssArd1, a specific N-terminal acetyltransferase, has been used to achieve N-acetylation of recombinant human Thymosin beta-4, highlighting the enzymatic nature of this modification. nih.gov
Lysine acetylation is regulated by the balance between lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). frontiersin.org These enzymes control the addition and removal of acetyl groups on lysine residues and play broad roles in regulating protein function and cellular processes. While the specific KATs and KDACs that target TYB4's internal lysine residues are not identified in the search results, these enzyme families are the general regulators of this type of acetylation.
Phosphorylation of proteins is mediated by protein kinases, and dephosphorylation is carried out by protein phosphatases. thermofisher.comwikipedia.orgabcam.com The presence of phosphorylated residues on TYB4 indicates the action of specific kinases and phosphatases, although these enzymes have not been explicitly linked to TYB4 modification in the provided text. TYB4 is known to interact with and regulate various signaling pathways, such as the PI3K/Akt pathway, which are themselves heavily regulated by phosphorylation. nih.govnih.gov This suggests a potential, albeit not explicitly defined in the search results, for feedback loops or regulatory connections between these pathways and the phosphorylation status of TYB4.
The proteolytic cleavage of TYB4 to generate ac-SDKP is specifically catalyzed by the enzyme prolyl oligopeptidase. nih.gov This demonstrates a targeted enzymatic mechanism for processing TYB4 into a biologically active fragment.
Transglutamination is catalyzed by enzymes belonging to the transglutaminase family. nih.gov These enzymes form covalent cross-links that can modify the properties of TYB4 and its interactions.
While the specific enzymes and detailed pathways regulating every identified PTM on TYB4 are not fully elucidated in the provided information, the general classes of enzymes involved in acetylation (NATs, KATs, KDACs), phosphorylation (kinases, phosphatases), proteolytic cleavage (prolyl oligopeptidase), and transglutamination (transglutaminases) are known regulators of protein modifications. thermofisher.comnih.govabcam.comfrontiersin.org
Compound/Protein Names and Identifiers
| Name | Type | Identifier |
| Thymosin beta-4 (TYB4) | Protein | PubChem CID: 689648, UniProt: P62328 (Human), P20065 (Mouse) |
| ac-SDKP | Peptide | PubChem CID: 135640501 |
| Prolyl oligopeptidase | Enzyme | UniProt: P48039 (Human) |
| Transglutaminases | Enzyme Family | No single PubChem CID or UniProt for the family. |
| Actin | Protein | PubChem CID: 442400, UniProt: P60709 (Human) |
| Acetyl-CoA | Metabolite | PubChem CID: 444493 |
| Phosphate | Chemical | PubChem CID: 1061 |
| ssArd1 | Enzyme | Specific identifier for the bacterial enzyme not found. |
| Protein Kinases | Enzyme Family | No single PubChem CID or UniProt for the family. |
| Phosphatases | Enzyme Family | No single PubChem CID or UniProt for the family. |
Advanced Research Methodologies for Tyb4 Protein Studies
Molecular Biology Approaches
Molecular biology techniques are fundamental to understanding the genetic basis of TYB4 protein function, including regulating its expression and studying the effects of its presence or absence in cellular systems.
Gene Editing Techniques (e.g., CRISPR/Cas9, TALENs) for TMSB4X
Gene editing technologies like CRISPR/Cas9 and TALENs allow for precise modifications to the TMSB4X gene, which encodes this compound genecopoeia.comthermofisher.comnih.govnih.gov. These tools enable researchers to create targeted gene knockouts, knock-ins, or specific edits to study the functional consequences of altered TYB4 expression or sequence genecopoeia.comnih.gov. By inducing double-strand breaks at specific genomic locations, these nucleases stimulate cellular DNA repair mechanisms, leading to insertions, deletions, or targeted sequence replacements genecopoeia.comnih.govnih.gov. While both CRISPR/Cas9 and TALENs are powerful, CRISPR/Cas9 is often favored for its simplicity and efficiency, although TALENs can be advantageous when suitable PAM sites for CRISPR are unavailable or for editing certain genomic regions genecopoeia.comthermofisher.com. These techniques are invaluable for creating cellular or animal models with modified TMSB4X genes to investigate the in vivo roles of this compound. Applied Biological Materials (abm) offers CRISPR clones for TMSB4X for guaranteed knockout studies genecards.org.
Gene Silencing Strategies (e.g., shRNA, siRNA)
Gene silencing techniques, such as using short hairpin RNA (shRNA) or small interfering RNA (siRNA), are employed to reduce or eliminate the expression of the TMSB4X gene mybiosource.comresearchgate.netsigmaaldrich.comnih.govlongdom.org. These methods utilize small RNA molecules that bind to complementary mRNA sequences, leading to mRNA degradation or inhibition of translation, thereby reducing the levels of this compound sigmaaldrich.comlongdom.org. siRNA can be introduced synthetically or expressed from vectors, while shRNA is typically expressed from a vector and processed into siRNA within the cell mybiosource.comsigmaaldrich.comnih.gov. Gene silencing of TMSB4X has been used to study the impact of reduced TYB4 levels on various cellular processes. For example, silencing of Thymosin β4 (Tβ4) in glioma cells inhibited migration and invasion, promoted cell death, and decreased tumorigenicity, suggesting a role for TYB4 in glioblastoma stemness and invasiveness nih.gov. siRNA oligos targeting mouse TMSB4X are available for knocking down gene expression mybiosource.com. Lentiviral vectors can be used to deliver shRNA for stable and heritable gene silencing sigmaaldrich.combjournal.org.
Gene Expression Profiling (e.g., RT-qPCR, RNA-Seq)
Analyzing the expression levels of the TMSB4X gene provides insights into the conditions and pathways that regulate TYB4 production. Techniques such as Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq) are widely used for this purpose nih.govnih.govpnas.org. RT-qPCR allows for the sensitive and quantitative measurement of specific mRNA transcripts, making it suitable for validating gene expression changes or analyzing a limited number of genes nih.govnih.gov. RNA-Seq, a high-throughput sequencing technology, provides a comprehensive view of the transcriptome, enabling the identification and quantification of all RNA species, including novel transcripts and splice variants nih.govpnas.org. Gene expression profiling has revealed differential expression of TMSB4X in various contexts. For instance, TMSB4X expression was found to be significantly lower in myeloma cells compared to normal plasma cells haematologica.org. Studies using RT-PCR and real-time PCR have shown elevated TMSB4X expression in head and neck squamous cell carcinoma (HNSCC) tissues compared to normal tissues researchgate.net. RNA-Seq has also been used to examine TMSB4X expression in specific cell populations, such as progenitor cells biorxiv.org.
Biochemical and Biophysical Techniques
These techniques are essential for isolating this compound, determining its physical and chemical properties, and investigating its interactions with other proteins and molecules.
Protein Purification and Characterization
To study this compound directly, it must be purified from its source. This typically involves a series of biochemical techniques to isolate the protein of interest from a complex mixture technologynetworks.comscribd.com. Common methods include various types of chromatography (e.g., affinity chromatography, size exclusion chromatography, ion-exchange chromatography) and electrophoresis (e.g., SDS-PAGE) technologynetworks.comscribd.com. Once purified, the protein is characterized to confirm its identity, purity, molecular weight, and functional integrity technologynetworks.com. Advanced techniques like mass spectrometry, UV-Vis, and fluorescence spectroscopy are used for detailed structural and quantitative analysis technologynetworks.comresearchgate.net. Recombinant expression systems, such as Escherichia coli, are often used to produce large quantities of purified this compound for research purposes nih.govresearchgate.net. Highly purified recombinant thymosin beta 4 has been produced in E. coli with purity above 98% using a multi-step column purification procedure nih.govresearchgate.net.
Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation, Yeast Two-Hybrid, Mass Spectrometry-based Pulldowns, Surface Plasmon Resonance)
Understanding the biological functions of this compound requires identifying and characterizing its interaction partners. Various techniques are employed to detect and analyze protein-protein interactions (PPIs) creativebiomart.netthermofisher.com. Co-immunoprecipitation (Co-IP) is a widely used method where an antibody specific to this compound is used to pull down the protein and any interacting partners from a cell lysate thermofisher.comnih.gov. The precipitated complex can then be analyzed by Western blot or mass spectrometry to identify the interacting proteins nih.gov. Yeast Two-Hybrid (Y2H) is a genetic method used to screen for binary interactions between two proteins in yeast cells creativebiomart.netdkfz.deebi.ac.uk. It is useful for high-throughput screening but can have limitations with certain types of proteins creativebiomart.netdkfz.de. Mass Spectrometry-based pulldowns, often coupled with affinity purification, allow for the identification of protein complexes by isolating a tagged bait protein (like TYB4) and identifying associated proteins using highly sensitive mass spectrometry researchgate.netnih.gov. Surface Plasmon Resonance (SPR) is a label-free biophysical technique that measures the binding of molecules in real-time, providing quantitative data on binding kinetics and affinity between TYB4 and its interaction partners creativebiomart.net. These techniques collectively provide powerful tools to map the "interactome" of this compound and elucidate the molecular networks it participates in thermofisher.com.
Enzyme Activity Assays
Enzyme activity assays are fundamental for understanding the biochemical functions of proteins. While this compound itself is not an enzyme in the traditional catalytic sense, its primary and well-characterized function involves binding to and sequestering monomeric G-actin, thereby regulating actin polymerization. wikipedia.orgwikipedia.org Therefore, assays evaluating this interaction and its effect on actin dynamics can be considered functional assays akin to enzyme activity measurements in other contexts.
A key assay involves measuring the ability of TYB4 to bind G-actin and inhibit its polymerization into filamentous F-actin. This can be assessed using techniques such as pyrene-actin polymerization assays. In this method, pyrene-labeled G-actin is used, which exhibits enhanced fluorescence upon polymerization. The addition of TYB4 to pyrene-actin monomers inhibits the increase in fluorescence, indicating its sequestration of G-actin and prevention of polymerization. The degree of inhibition is directly related to the actin-binding activity of TYB4.
Another approach involves equilibrium centrifugation or gel filtration to directly measure the binding stoichiometry and affinity between TYB4 and G-actin. acs.org These methods allow for the determination of dissociation constants (Kd), providing quantitative data on the strength of the interaction. Studies have shown that TYB4 forms a 1:1 complex with G-actin. wikipedia.org The affinity of TYB4 for G-actin can vary depending on the nucleotide bound to actin (ATP or ADP), influencing actin dynamics. pnas.org
Mutagenesis studies, in conjunction with these assays, have been used to identify key residues or regions within TYB4 critical for its actin-binding activity. For instance, the LKKTET sequence (residues 17-22) is a strongly conserved motif involved in actin binding, and mutations in this region can affect TYB4's ability to sequester actin. wikipedia.orgnih.govgoogle.com
Table 1: Examples of Functional Assays for this compound
| Assay Type | Principle | Information Obtained |
| Pyrene-Actin Polymerization Assay | Measures inhibition of actin polymerization by monitoring fluorescence. | Assessment of G-actin sequestration activity. |
| Equilibrium Centrifugation | Separates G-actin/TYB4 complex from free components based on sedimentation. | Binding stoichiometry and affinity (Kd). |
| Gel Filtration | Separates proteins based on size, allowing detection of complex formation. | Confirmation of binding and stoichiometry. |
Spectroscopic and Structural Analysis
Spectroscopic and structural techniques are vital for understanding the conformation of this compound and how it interacts with its binding partners, particularly actin. TYB4 is characterized as an intrinsically disordered protein (IDP), meaning it lacks a stable, well-defined three-dimensional structure in isolation under physiological conditions. tandfonline.comdisprot.org
Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to study the conformation of isolated TYB4 in solution. acs.orgnih.govdisprot.orgmdpi.comnih.govresearchgate.netnih.gov NMR studies have shown that in aqueous solutions, TYB4 exists predominantly as a random coil, although some transient helical structures, particularly in the region of residues 5-16 and potentially 31-37, have been observed at lower temperatures or in the presence of stabilizing agents like trifluoroethanol. nih.govdisprot.orgnih.gov Upon binding to G-actin, TYB4 undergoes a coupled folding and binding process, adopting a more ordered conformation. tandfonline.comembopress.org NMR can monitor these conformational changes and identify the specific residues involved in the interaction. tandfonline.comdisprot.orgembopress.org
X-ray crystallography provides high-resolution structural information about proteins and their complexes. Obtaining crystal structures of TYB4 has been challenging due to its disordered nature. However, successful X-ray crystallography studies have been performed on TYB4 in complex with actin or as part of chimeric proteins designed to stabilize the complex. wikipedia.orgnih.govembopress.orgnih.govrcsb.org These structures have revealed that TYB4 binds to actin in an extended conformation, interacting with both the barbed and pointed ends of the actin monomer. pnas.orgembopress.orgnih.gov The structure of the TYB4-actin complex has provided critical insights into the mechanism of actin sequestration and how TYB4 competes with or cooperates with other actin-binding proteins like profilin. pnas.orgembopress.org
Circular Dichroism (CD) spectroscopy is another technique used to assess the secondary structure content of TYB4. CD analysis can indicate the proportion of alpha-helices, beta-sheets, and random coil structures. Studies using CD have supported the notion that isolated TYB4 is largely disordered but gains more helical content upon binding to actin. disprot.orgnih.govembopress.org
Table 2: Spectroscopic and Structural Techniques for TYB4 Studies
| Technique | Principle | Information Obtained |
| NMR Spectroscopy | Analyzes nuclear spins to determine molecular structure and dynamics in solution. | Conformation of isolated and bound TYB4, identification of interacting residues. |
| X-ray Crystallography | Determines 3D structure from diffraction patterns of protein crystals. | High-resolution structure of TYB4-actin complex, binding interface details. |
| Circular Dichroism | Measures differential absorption of left and right circularly polarized light. | Secondary structure content (alpha-helix, beta-sheet, random coil) and conformational changes. |
Advanced Imaging and Microscopy Techniques
Advanced imaging and microscopy techniques are essential for visualizing the localization, dynamics, and interactions of this compound within cells and tissues at high resolution.
Confocal Laser Scanning Microscopy for Subcellular Localization
Confocal laser scanning microscopy (CLSM) is widely used to determine the subcellular localization of this compound. nih.govnih.govspringernature.comblochlab.com This technique provides optical sectioning, allowing for the visualization of fluorescence signals from specific planes within a cell or tissue, thereby eliminating out-of-focus blur. Immunofluorescence staining with antibodies specific to TYB4, coupled with fluorescently labeled secondary antibodies, is a common method for visualizing endogenous TYB4. mdpi.comnih.govnih.govblochlab.com Alternatively, cells can be transfected with constructs expressing fluorescent protein-tagged TYB4 (e.g., GFP-TYB4) to track its localization in live or fixed cells. blochlab.com
CLSM studies have shown that TYB4 is predominantly localized in the cytoplasm, consistent with its role as a major actin-sequestering protein. researchgate.netmdpi.comnih.govnih.govunica.itnih.govresearchgate.net However, studies have also reported nuclear localization of TYB4, which can be influenced by cell type, cellular conditions, and stress. researchgate.netmdpi.comnih.govnih.govnih.govunica.itnih.govresearchgate.net Confocal microscopy allows for co-localization studies with markers of different organelles or cellular compartments to precisely determine where TYB4 is located. nih.govspringernature.comblochlab.com For example, co-staining with actin markers can confirm its association with the cytoskeleton.
Electron Microscopy for Ultrastructural Analysis
Electron microscopy (EM), particularly transmission electron microscopy (TEM), provides much higher resolution than light microscopy, enabling the visualization of cellular ultrastructure and the precise localization of proteins within organelles or macromolecular complexes. Immunoelectron microscopy, which combines TEM with immunogold labeling using antibodies against TYB4, allows for the ultrastructural localization of the protein. researchgate.netnih.govnih.gov
Studies using immunoelectron microscopy have confirmed the cytoplasmic localization of TYB4 and have provided more detailed insights into its distribution within the cytoplasm, including associations with the endoplasmic reticulum and the perinuclear region. researchgate.netnih.govnih.gov In cells under specific conditions, immunogold labeling has also detected TYB4 within the nucleus, sometimes concentrated in the nucleolus. researchgate.netnih.govunica.itnih.gov These ultrastructural studies complement confocal microscopy findings by providing a higher-resolution view of TYB4's presence in different cellular compartments.
Live-Cell Imaging of this compound Dynamics
Live-cell imaging techniques allow for the visualization and tracking of fluorescently labeled proteins in real-time within living cells, providing dynamic information about their movement, turnover, and interactions. By expressing fluorescent protein-tagged TYB4 in live cells, researchers can study its dynamic behavior.
Techniques such as Fluorescence Recovery After Photobleaching (FRAP) or Fluorescence Loss In Photobleaching (FLIP) can be used to measure the mobility and exchange kinetics of TYB4 within different cellular compartments, such as the cytoplasm or nucleus. Förster Resonance Energy Transfer (FRET) can be employed to study the interactions between TYB4 and its binding partners, like actin, in living cells. Total Internal Reflection Fluorescence (TIRF) microscopy is useful for visualizing TYB4 dynamics near the cell membrane or in structures close to the substrate, such as focal adhesions, where actin dynamics are critical. While specific detailed findings on live-cell imaging of TYB4 dynamics were not extensively highlighted in the search results, the principles of these techniques are applicable to studying the dynamic nature of TYB4 and its interactions in living systems.
Proteomic and Interactomic Profiling
Proteomic and interactomic profiling approaches provide a global view of this compound expression levels, post-translational modifications, and interactions with other proteins within a cell, tissue, or organism. Mass spectrometry (MS)-based proteomics is a powerful tool for identifying and quantifying proteins. researchgate.netnih.govchalmers.se
Proteomic studies can assess the abundance of TYB4 in different cell types, tissues, or conditions, providing insights into its potential roles in various biological processes. mdpi.comnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netproquest.comacs.org For example, proteomic analysis has been used to study TYB4 expression during development or in disease states like cancer or neurodegenerative diseases. mdpi.comnih.govresearchgate.netnih.govacs.org Mass spectrometry imaging (IMS) allows for the spatial localization and quantification of proteins, including TYB4, directly within tissue sections. researchgate.netchalmers.se This can reveal heterogeneous distribution patterns of TYB4 in complex tissues. researchgate.net
Interactomic profiling, often employing techniques like co-immunoprecipitation followed by mass spectrometry (co-IP-MS) or affinity purification-mass spectrometry (AP-MS), aims to identify proteins that physically interact with TYB4. Given TYB4's role as an actin-binding protein, actin is a primary and well-established interaction partner. wikipedia.orgwikipedia.orgtandfonline.com However, TYB4 is known to have "moonlighting" functions and interact with other proteins independent of actin binding, such as PINCH and ILK, which are components of focal adhesions. tandfonline.com Proteomic and interactomic studies help to map the complex network of proteins that TYB4 associates with, providing clues about its diverse cellular functions and signaling pathways. tandfonline.com
Analysis of post-translational modifications (PTMs) of TYB4 can also be performed using mass spectrometry-based proteomics. While not as extensively studied as its interaction with actin, PTMs could potentially regulate TYB4's localization, stability, or interactions.
Table 3: Proteomic and Interactomic Techniques for TYB4 Studies
| Technique | Principle | Information Obtained |
| Mass Spectrometry-based Proteomics | Identifies and quantifies proteins based on their mass-to-charge ratio. | TYB4 expression levels, identification of isoforms and PTMs. |
| Mass Spectrometry Imaging (IMS) | Maps the spatial distribution of proteins within tissue sections using MS. | Localization and relative abundance of TYB4 in different tissue regions. |
| Co-Immunoprecipitation followed by MS (co-IP-MS) | Isolates protein complexes using antibodies and identifies interacting proteins by MS. | Identification of proteins that physically bind to TYB4. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses tagged TYB4 or affinity baits to isolate complexes and identifies interactors by MS. | Identification of proteins that physically bind to TYB4. |
Quantitative Proteomics for this compound Expression Levels
Quantitative proteomics is a powerful approach employed to determine the amount of proteins in a sample, offering insights into the physiological differences between biological states, such as comparing healthy and diseased tissues. wikipedia.org This technique goes beyond simply identifying proteins, providing information on their relative or absolute abundance. wikipedia.orgthermofisher.com Mass spectrometry (MS) is a primary method used in quantitative proteomics, allowing for both the identification and quantification of protein changes. wikipedia.org
Methods for quantitative proteomics include isotopic labeling techniques like SILAC, ICAT, ICPL, and isobaric tags, which help differentiate proteins or peptides from different experimental groups by mass spectrometry. wikipedia.orgthermofisher.com Label-free strategies are also available for both relative and absolute quantification. thermofisher.com These approaches can reveal significant changes in protein levels, such as the observed upregulation of thymosin β4 (TMSB4) in patients with first-onset acute myocardial infarction, as verified by proteomics and ELISA methods. nih.gov
Quantitative proteomics allows for the analysis of protein profiles from various biological materials, including biopsies, cells, and body fluids, providing critical insights into the molecular mechanisms underlying biological processes. bioms.se Technological advancements in MS instrumentation have increased the analytical dynamic range, enabling the quantification of thousands of unique proteins with high precision. bioms.se Pre-fractionation techniques, such as high-pH chromatography, can be used to reduce sample complexity, improving the detection and quantification of lower abundant proteins. bioms.se
Mapping this compound Interaction Networks
Proteins rarely function in isolation; they interact with other molecules to carry out their roles within the cell. Mapping protein-protein interaction (PPI) networks is crucial for understanding cellular pathways and identifying potential therapeutic targets. nih.gov this compound is known to interact with other proteins, notably its interaction with G-actin, which is fundamental to its function as an actin-sequestering protein. nih.gov
Diverse biochemical, genetic, and cell biological methods have been developed over the past two decades to map interactomes. nih.gov Techniques such as yeast two-hybrid systems and affinity purification coupled to mass spectrometry are widely used tools for studying protein interactions. libretexts.org These methods can identify both direct binding partners and proteins that are part of larger complexes. libretexts.org Computational methods are also employed to predict, map, and visualize interactomes, helping to fill gaps in known interaction networks. nih.gov
TYB4 has been shown to interact with several components of focal adhesions (FAs), and studies suggest it may form complexes with αVβ3 integrin. nih.govfrontiersin.org The interaction with ILK and the formation of a functional complex with ILK-PINCH-Parvin have also been observed in cardiac cells. nih.gov Mapping these interaction networks provides a deeper understanding of how TYB4 influences cellular processes like adhesion, migration, and cytoskeletal organization. nih.govnih.gov
Analysis of Post-Translational Modifications
Post-translational modifications (PTMs) significantly increase the functional diversity of proteins by altering their activity, localization, and interactions. thermofisher.com Analyzing PTMs of this compound is essential for a comprehensive understanding of its regulation and functions.
Research on beta-thymosin family members, including thymosin beta-4, has revealed several PTMs. nih.gov During biosynthesis, the initiator methionine is removed, and the N-terminus is acetylated. nih.gov Proteomics studies have identified acetylated lysine (B10760008) residues and phosphorylated threonine residues in thymosin beta-4. nih.gov
Besides acetylation and phosphorylation, thymosin beta-4 can also be post-translationally modified by transglutaminase, forming covalent bonds with other molecules. nih.gov Prolyl oligopeptidase can generate ac-SDKP from thymosin beta-4. nih.gov While the existence of these PTMs is known, their biological significance and the concentration of these modified forms in cells require further investigation. nih.gov Techniques like mass spectrometry are crucial for the identification and analysis of protein PTMs. thermofisher.comresearchgate.net
Cell-Based and Organoid Models in this compound Research
Cell-based and organoid models are invaluable tools in this compound research, providing systems to study its function in controlled environments and in contexts that mimic in vivo conditions.
Primary Cell Culture Systems
Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to established cell lines. These systems allow researchers to study this compound function in cells that retain many of the characteristics of their original tissue environment.
Various primary cell types have been utilized in TYB4 research. These include primary lung fibroblasts, where the biological activity of human this compound has been assessed by its protective effect against hydrogen peroxide. biorbyt.com Primary neurons, astrocytes, and oligodendrocytes have been used in mixed cell cultures to study injury-specific proteins, including TYB4, in the context of traumatic brain injury. plos.org Other primary cells listed as biosamples where TMSB4X gene (encoding TYB4) is expressed include CD14-positive monocytes, common myeloid progenitors, CD34-positive cells, endothelial cells of the umbilical vein, natural killer cells, skeletal muscle myoblasts, T-cells, B cells, keratinocytes, astrocytes, mammary epithelial cells, foreskin fibroblasts, and fibroblasts of the lung and dermis. genecards.org
Studying TYB4 in primary cell cultures can provide insights into its role in specific cell types and their responses to various stimuli. For instance, primary cell culture systems have been used to investigate the impact of TYB4 on cell motility and cytoskeletal organization. nih.gov
Established Cell Lines and Their Application
Established cell lines, which can be propagated indefinitely in culture, provide a convenient and reproducible system for this compound research. A wide variety of cell lines have been used to study TYB4 expression and function.
Examples of immortalized cell lines where the TMSB4X gene is expressed include K562, Panc1, GM12878, HeLa-S3, MCF-7, and HCT116. genecards.org Lymphoid malignant cells and several hemopoietic cell lines also show expression of TYB4. genecards.org Decreased levels of TYB4 have been noted in myeloma cells. genecards.org
Established cell lines are utilized for various applications in TYB4 research, including studying its role in cell proliferation, migration, and differentiation. nih.govgenecards.org Melanoma cell lines with differing invasive potentials have been used to investigate the involvement of TYB4 in melanoma adhesion and invasion. nih.govfrontiersin.org Studies using cell lines have demonstrated that TYB4 is a component of focal adhesions and regulates their formation. nih.govfrontiersin.org Furthermore, cell lines have been employed to study the effects of manipulating TYB4 expression, for example, by using shRNAs to silence the gene encoding TYB4. nih.gov
Cell lines also serve as models for studying specific cellular processes influenced by TYB4, such as actin dynamics and the G/F-actin ratio. nih.gov They can also be used in protein knockout techniques to assess the essentiality of proteins and as tools for drug screening. asm.org
Non-Human In Vivo Model Systems
Non-human in vivo models are indispensable tools for dissecting the complex biological roles of this compound and its underlying mechanisms in a physiological context. These models allow researchers to investigate the effects of altered TYB4 expression or activity on tissue development, regeneration, and disease progression.
Murine Models (e.g., Knockout, Transgenic Models)
Murine models, particularly knockout and transgenic lines, have been extensively utilized to study the in vivo functions of TYB4. Genetically modified mice offer valuable insights into the necessity and sufficiency of TYB4 expression in specific biological processes.
Studies have involved the generation of mice with altered Tβ4 expression to understand its role in development and disease. For instance, transgenic mice overexpressing Tβ4 in the epidermis have been created to investigate its impact on hair growth and hair follicle development. plos.orgsemanticscholar.org Conversely, global knockout mice, where the Tβ4 gene is deleted, have been used to assess the consequences of complete Tβ4 deficiency. plos.orgsemanticscholar.orgnih.gov Conditional knockout models, allowing for tissue-specific deletion of Tβ4, have also been developed to study its functions in particular cell types, such as hepatic stellate cells in the context of liver fibrosis. nih.gov
Research using these models has yielded significant findings. For example, transgenic mice overexpressing Tβ4 showed accelerated hair regrowth and altered hair follicle patterns, while knockout mice exhibited reduced hair shaft numbers. plos.orgsemanticscholar.org In liver fibrosis studies, targeted deletion of Tβ4 in activated hepatic stellate cells attenuated liver injury and fibrosis in mouse models induced by carbon tetrachloride or bile duct ligation. nih.gov Global Tβ4 knockout mice have also been used to examine cardiac development and function, with some studies indicating normal heart and blood vessel formation and no significant embryonic or adult cardiovascular phenotype upon global or cardiac-specific loss of Tβ4. nih.gov
Data from Murine Models:
| Model Type | TYB4 Expression Alteration | Observed Phenotype/Finding | Biological Context Investigated | Source |
| Transgenic Mouse (KTP mice) | Overexpression in epidermis | Accelerated hair regrowth, increased hair shaft number, altered hair follicle pattern. | Hair growth, Hair follicle development | plos.orgsemanticscholar.org |
| Global Knockout Mouse (KO mice) | Global deletion | Reduced hair shaft number, slower hair regrowth. | Hair growth, Hair follicle development | plos.orgsemanticscholar.org |
| Conditional Knockout Mouse | Targeted deletion in HSCs | Attenuated liver injury and fibrosis, repression of Hedgehog signaling. | Liver fibrosis | nih.gov |
| Global Knockout Mouse | Global deletion | Normal cardiac development and function, no embryonic lethality observed in this model. | Cardiac development and function | nih.gov |
| Cardiac-Specific Knockout Mouse | Targeted deletion in heart | No significant embryonic or adult cardiovascular phenotype observed in these models. | Cardiac development and function | nih.gov |
| Mouse Fibrosarcoma Model | Overexpression | Correlated with tumorigenicity and metastatic potential in malignant cell lines. | Tumor progression, Metastasis | nih.gov |
Other Animal Models for Specific Biological Contexts
Beyond murine models, other animal species are employed to investigate TYB4 function in specific biological contexts, often chosen for their relevance to particular human conditions or physiological processes. These models can offer unique advantages for studying certain aspects of TYB4 biology that may not be fully recapitulated in rodents.
Studies have utilized various animal models to assess the tissue repair and regenerative properties of TYB4. Examples include the use of rabbit models for studying corneal burn repair, where recombinant Tβ4 treatment promoted tissue remodeling and repair. nih.gov Animal models of diabetic neuropathy in mice have also been used to explore the potential of TYB4 in this context. researchgate.netresearchgate.net Research on chronic myocardial ischemia has utilized large animal models, such as those involving rAAV-mediated Tβ4 expression, to demonstrate the protein's potency in improving myocardial function. researchgate.net Animal models have also been used to study the effects of TYB4 in the nervous system, including its role in synaptogenesis, axon growth, and plastic changes. researchgate.netresearchgate.net
Mechanistic Studies in Animal Models (excluding therapeutic efficacy in clinical settings)
Mechanistic studies in animal models aim to elucidate the molecular pathways and cellular processes through which TYB4 exerts its effects. These investigations delve into the downstream targets and interacting molecules of TYB4, providing a deeper understanding of its biological functions.
Research in murine models has explored the mechanisms by which TYB4 influences hair growth, suggesting that it may regulate P38/ERK/AKT signaling via its effect on VEGF expression. plos.orgsemanticscholar.org In liver fibrosis models, the mechanism of Tβ4 in attenuating fibrosis involves the repression of Hedgehog (Hh) signaling in activated hepatic stellate cells. nih.gov Studies have also investigated the pro-angiogenic effects of Tβ4 and its derived peptides in animal models, examining their impact on signal transduction pathways. nih.gov TYB4's role in modulating inflammatory chemokines and cytokines, promoting cell migration, blood vessel formation, cell survival, and stem cell maturation has been investigated in various animal wound healing models. researchgate.netresearchgate.net Studies in mouse fibrosarcoma models have correlated TYB4 overexpression with tumorigenicity and metastatic potential, suggesting a mechanistic link in cancer progression. nih.gov
Computational and Bioinformatic Approaches
Computational and bioinformatic approaches provide powerful tools for analyzing this compound structure, predicting interactions, and understanding its role within complex biological networks. These methods complement experimental studies by offering insights into molecular mechanisms and guiding future research directions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. mpg.demdpi.comnih.gov For proteins like TYB4, MD simulations can provide insights into their structural dynamics, conformational changes, and interactions with other molecules. mpg.demdpi.comnih.govnih.gov
While specific MD simulation studies focused solely on this compound were not prominently detailed in the search results, the methodology is broadly applicable to studying protein behavior at a molecular level. MD simulations can be used to explore how TYB4 interacts with actin monomers, its primary binding partner, and how these interactions might be affected by post-translational modifications or the presence of other molecules. They can also help predict the stability and flexibility of TYB4 structure and how it might behave in different cellular environments. The principles of MD simulations involve calculating forces between atoms and using Newtonian mechanics to simulate their motion, providing atomic-level detail of protein dynamics. nih.gov
Network Analysis of this compound Interactions and Pathways
Network analysis is a bioinformatic approach used to model and analyze the complex web of interactions between proteins and their involvement in biological pathways. frontiersin.orgnih.govebi.ac.uk Applying network analysis to TYB4 can help identify its interaction partners, understand its functional modules, and place it within relevant signaling or metabolic pathways.
Studies have utilized network analysis to explore protein interactions in various biological contexts. For instance, network analysis of precursor proteins in colorectal cancer samples has included TYB4 in interaction networks. scispace.com Protein-protein interaction (PPI) networks are mathematical representations of physical contacts between proteins, capturing both stable and transient interactions. ebi.ac.uk Analyzing these networks can help assign functions to uncharacterized proteins, detail steps within signaling pathways, and characterize protein complexes. ebi.ac.uk Incorporating PPI information into pathway analysis can enhance the understanding of gene-gene interactions and their effects on complex diseases. nih.gov While detailed network analyses specifically centered on TYB4 were not extensively found, the methodology is relevant for understanding TYB4's role within cellular systems by identifying its interacting partners and the pathways it influences. Bioinformatic tools and databases are available for constructing and analyzing protein interaction networks. ebi.ac.uknih.gov
Predictive Modeling of this compound Function and Regulation
Predictive modeling plays a significant role in advancing the understanding of this compound function and its regulatory mechanisms. Computational approaches, including structural modeling, molecular docking, bioinformatics analysis of interaction networks, and the prediction of post-translational modifications, provide valuable insights that complement experimental studies. These methodologies enable researchers to hypothesize about TYB4's behavior, interactions, and functional consequences under various biological conditions.
Computational methods are employed to predict the three-dimensional structure of this compound, which is crucial for understanding its interactions and function. Homology modeling, for instance, has been used to generate 3D atomic models of TYB4 based on known structures of related proteins. researchgate.netpeerj.com These models can then be visualized and analyzed using specialized software to examine structural features. researchgate.netpeerj.com
Molecular docking simulations are utilized to predict the binding affinities and interaction modes of potential ligands or interacting molecules with this compound. researchgate.netpeerj.com This in silico technique allows for the screening of numerous compounds and the identification of those likely to bind to TYB4, providing hypotheses for experimental validation. Studies have used molecular docking to evaluate the binding of various substances to cytoskeletal proteins, including thymosin beta-4. researchgate.netpeerj.com
Bioinformatics approaches contribute to predicting TYB4's involvement in protein-protein interaction (PPI) networks and signaling pathways. scispace.comuio.nonih.govplos.orgnih.gov Predictive algorithms and databases are used to infer potential interaction partners of TYB4 based on various data types, including sequence, structure, and genomic context. nih.govplos.orgnih.gov Analyzing these predicted networks can help elucidate the cellular processes and pathways in which TYB4 is likely to participate and how its interactions might be regulated. scispace.com For example, interaction network analysis has been applied to identify proteins potentially interacting with TYB4. scispace.com
Predictive modeling is also applied to anticipate post-translational modifications (PTMs) on this compound. expasy.orgembl.demdpi.comnih.govproteobiojournal.com PTMs can significantly alter protein function, localization, and interactions. Computational tools can predict potential modification sites based on protein sequence and structural context, offering clues about how TYB4's activity might be modulated after translation. expasy.orgembl.demdpi.comnih.govproteobiojournal.com
Furthermore, computational models are used to study the broader regulatory context of TYB4, including potential gene regulation mechanisms. plos.orgbiorxiv.org While TYB4 is primarily known as an actin-sequestering protein, understanding the factors that influence its expression levels is also subject to predictive analysis, often within the larger framework of gene regulatory networks. plos.orgbiorxiv.org
Predictive modeling has also been explored in the context of using TYB4 levels as a potential biomarker for predicting disease states. ahajournals.orgisciii.es Studies have investigated the correlation between serum TYB4 levels and conditions like nonalcoholic steatohepatitis (NASH), employing statistical and predictive modeling to assess its diagnostic potential. isciii.es For instance, a study found that serum Tβ4 levels were negatively correlated with histological activity scores in NASH patients and determined a predictive cut-off value for detecting NASH with a certain sensitivity and specificity. isciii.es
Detailed Research Findings Examples in Predictive Modeling of TYB4
Predictive modeling studies on TYB4 have yielded specific findings regarding its structural characteristics and potential interactions.
| Predictive Modeling Method | Aspect Studied | Key Finding (Example) | Source |
| Homology Modeling | 3D Structure Prediction | Generated 3D atomic models of TYB4 for visualization and analysis. researchgate.netpeerj.com | researchgate.netpeerj.com |
| Molecular Docking | Ligand Binding Affinity | Predicted binding affinities of phytoconstituents to thymosin beta-4. researchgate.netpeerj.com | researchgate.netpeerj.com |
| In silico Analysis | Structural Similarities | Identified common amphiphilic α-helical structural similarities between β-thymosins and IF1. nih.gov | nih.gov |
| Bioinformatics Network Analysis | Protein-Protein Interactions | Included TYB4 in predicted protein interaction networks. scispace.comuio.no | scispace.comuio.no |
| Predictive Biomarker Modeling | Disease Prediction (NASH) | Serum Tβ4 level negatively correlated with NASH severity; identified a predictive cut-off value. isciii.es | isciii.es |
Note: This table is intended to be interactive in a digital format, allowing users to sort, filter, and potentially expand rows for more detail on specific studies.
These examples highlight how predictive modeling contributes to formulating hypotheses about TYB4's structural behavior, interaction partners, and potential roles in health and disease, guiding subsequent experimental investigations.
Conclusion and Future Perspectives in Tyb4 Protein Research
Summary of Key Discoveries and Unanswered Questions
Significant progress has been made in understanding the biological functions of Tβ4. Key discoveries highlight its role as a natural endogenous repair factor activated during development and tissue damage nih.gov. Tβ4 has been shown to exert therapeutic effects in various preclinical models of injury and disease, including myocardial infarction, corneal injuries, liver and renal fibrosis, and skin trauma nih.govarvojournals.org. Mechanistically, Tβ4 is known to influence several signaling pathways, such as NF-κB, Toll-like receptor, PI3K/Akt/eNOS, Notch, TGF-β, and Wnt pathways, to mediate its effects on inflammation, apoptosis, tissue repair, and fibrosis nih.gov. It also promotes angiogenesis by enhancing endothelial progenitor cell viability and stimulating proliferation and migration nih.gov. Tβ4's ability to bind G-actin and influence actin polymerization is a fundamental aspect of its function, particularly in promoting cell migration arvojournals.orgresearchgate.net. Furthermore, Tβ4 has been shown to promote stem cell recruitment and differentiation, contributing to repair in tissues like the heart and nervous system arvojournals.org.
Despite these key discoveries, many questions regarding Tβ4's precise mechanisms of action remain unanswered. For instance, while its interaction with G-actin is established, the full structural basis for its biological function is still under investigation researchgate.net. The exact reasons for enhanced activity observed in modified forms like dimeric Tβ4 are not entirely clear nih.gov. There are also conflicting results regarding Tβ4's effects in specific contexts, such as its role in liver fibrosis, where studies have reported both inhibitory and promotional effects on hepatic stell cell activation mdpi.com. The cellular regulation of endogenous Tβ4 is not yet fully understood, although some studies point to regulation by miRNAs researchgate.net. Furthermore, defining the specific protease inhibitors regulated by Tβ4 in vivo and the active degraded matrix fragments involved in migration requires further investigation arvojournals.org.
Emerging Paradigms and Conceptual Frameworks for TYB4 Protein
Emerging paradigms for Tβ4 protein center on its identification as a "multi-functional regenerative peptide" capable of orchestrating complex repair processes nih.govresearchgate.net. A significant conceptual framework is the idea that Tβ4 can help "remind" adult organs of their embryonic state by activating signaling mechanisms characteristic of development, thereby promoting regeneration mdpi.comnih.govresearchgate.net. This suggests a potential to leverage developmental pathways for therapeutic regeneration in adult tissues nih.govresearchgate.net.
Another emerging concept is the recognition of Tβ4's "moonlighting" activities. In addition to its well-established intracellular role in actin sequestration, Tβ4 exhibits a diverse range of effects when present in the extracellular environment, suggesting a broader role in tissue regeneration beyond its cytoskeletal functions wikipedia.org. The understanding that Tβ4 can influence various cell types and processes simultaneously through multiple pathways represents a shift towards viewing it as a central coordinator of the regenerative cascade nih.govresearchgate.net. The potential for Tβ4 to act as a ROCK1 inhibitor in certain contexts also represents a novel mechanistic concept mdpi.com.
Prospects for Elucidating Novel this compound Functions and Mechanisms
Prospects for future research on Tβ4 are focused on a deeper elucidation of its molecular mechanisms and the discovery of novel functions. Future studies are needed to precisely define the targets and regulatory mechanisms of Tβ4, particularly in complex conditions like liver fibrosis mdpi.com. Investigating how Tβ4 modulates specific enzyme regulatory pathways, which can be either up- or down-regulated depending on the tissue and injury context, is crucial musechem.com.
Further research into Tβ4's influence on stem cell populations beyond initial recruitment and differentiation, exploring the specific lineages and contributions to tissue repair, is a promising avenue arvojournals.org. Elucidating the role and mechanisms of Tβ4 in mediating improvements in neurodegenerative conditions, such as Alzheimer's disease, is also an active area of investigation researchgate.nettandfonline.com. The potential nuclear activities of Tβ4 and its interaction with chromatin-modifying complexes and mRNA processing machinery warrant further exploration oup.comoup.com. Detailed timeline analyses and topographical tracking of proliferating and migratory cells in response to Tβ4 treatment are needed to fully understand its action dynamics in various injury models, such as tympanic membrane perforations nih.govresearchgate.net.
Potential Translational Avenues for this compound-Related Discoveries (focus on basic mechanistic understanding)
The mechanistic understanding of Tβ4's functions provides a strong foundation for potential translational avenues focused on basic biological processes. The discovery of Tβ4's ability to promote angiogenesis and cell migration at a fundamental level supports its potential use to enhance vascularization and cell recruitment in injured tissues nih.govarvojournals.org. Understanding how Tβ4 modulates inflammatory pathways and inhibits apoptosis provides a basis for its potential in mitigating tissue damage and promoting a pro-healing environment nih.govresearchgate.net.
Research into Tβ4's influence on extracellular matrix remodeling and the synthesis and degradation of molecules like laminin-332 offers insights into its role in facilitating cell movement and tissue restructuring arvojournals.orgmusechem.com. The identification of Tβ4's interaction with specific signaling molecules, such as ROCK1, opens possibilities for targeting these pathways to influence cellular responses in conditions like cardiac remodeling mdpi.com. Investigating how Tβ4 activates progenitor cells and influences their differentiation provides a mechanistic approach to regenerative strategies arvojournals.orgresearchgate.netresearchgate.net. These translational avenues are rooted in leveraging the fundamental biological activities of Tβ4 to enhance the body's innate repair processes.
Here is a summary of some key research findings related to Tβ4's mechanisms:
| Biological Activity | Proposed Mechanisms / Signaling Pathways | Relevant Findings |
| Cell Migration | Actin sequestration/polymerization, interaction with integrin-linked kinase, matrix metalloproteinase activity | Binds G-actin, promotes epithelial and endothelial cell migration, associated with metalloproteinase synthesis arvojournals.orgresearchgate.netnih.govmusechem.comresearchgate.net. |
| Angiogenesis | PI3K/Akt/eNOS pathway, Notch pathway, upregulation of VEGF | Promotes endothelial progenitor cell viability, proliferation, and migration; stimulates capillary-like structure formation nih.govnih.govmusechem.comoup.comresearchgate.net. |
| Anti-Inflammation | Regulation of NF-κB and Toll-like receptor pathways, reduction of pro-inflammatory cytokines | Alleviates inflammatory damage, reduces TNF-α and IL-1 receptor-associated kinases nih.govresearchgate.netresearchgate.net. |
| Anti-Apoptosis | Inhibition of TGF-β pathway, activation of Akt, downregulation of caspase-3 and caspase-9 | Alleviates tubular epithelial cell apoptosis, prevents nucleus pulposus cell apoptosis, protects cardiac fibroblasts nih.govresearchgate.net. |
| Anti-Fibrosis | Regulation of TGF-β pathway, reduction of myofibroblasts, modulation of ROCK1 | Attenuates cardiac and renal fibrosis, decreases scar formation nih.govresearchgate.netmdpi.com. |
| Stem Cell Activation | Influence on mesenchymal stem cell proliferation, activation of epicardial progenitor cells | Promotes mesenchymal stem cell proliferation, induces differentiation of epicardial progenitor cells into various cell types arvojournals.orgresearchgate.netresearchgate.net. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
